GSK3326595
描述
Structure
3D Structure
属性
IUPAC Name |
6-[(1-acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCNYVTIWRPIZ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616392-22-3 | |
| Record name | GSK-3326595 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616392223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEMRAMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXT8SZ6875 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK3326595: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GSK3326595, a selective and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cancer cells. The information presented herein is curated from peer-reviewed scientific literature and clinical trial data to support researchers and professionals in the field of oncology drug development.
Core Mechanism of Action
This compound is a potent and selective small molecule inhibitor of PRMT5, an enzyme that plays a critical role in various cellular processes through the symmetrical dimethylation of arginine residues on histone and non-histone proteins.[1][2] Overexpression of PRMT5 is observed in a variety of cancers, where it contributes to oncogenesis by modulating gene expression, RNA splicing, and cell signaling pathways.[3][4]
The primary mechanism of action of this compound involves binding to the substrate recognition site of PRMT5, thereby inhibiting its methyltransferase activity.[1] This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on target proteins, including histones H2A, H3, and H4.[1] The inhibition of PRMT5 by this compound triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity.
Key Downstream Effects:
-
Modulation of Gene Expression: By altering histone methylation patterns, this compound can influence the expression of genes involved in cell proliferation and tumor suppression.[1]
-
Alternative Splicing: PRMT5 is a key regulator of the spliceosome. Inhibition by this compound induces alternative splicing of specific pre-mRNAs, a critical aspect of its anti-cancer effect.[3][5][] A notable example is the alternative splicing of MDM4, a negative regulator of the tumor suppressor p53. This leads to the activation of the p53 pathway.[][7]
-
Cell Cycle Arrest: In several cancer cell lines, this compound has been shown to induce a G1 cell cycle arrest.[3]
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.[]
Quantitative Data: In Vitro Potency
The following table summarizes the in vitro potency of this compound against PRMT5 and its effect on various cancer cell lines.
| Parameter | Substrate/Cell Line | Value | Reference |
| IC50 | PRMT5/MEP50 complex (Histone H4 peptide) | 5.9 nM | [7] |
| PRMT5/MEP50 complex (Histone H2A peptide) | 19.7 nM | [7] | |
| PRMT5/MEP50 complex (SmD3 peptide) | 7.9 nM | [7] | |
| PRMT5/MEP50 complex (FUBP1 peptide) | 11.2 nM | [7] | |
| PRMT5/MEP50 complex (HNRNPH1 peptide) | 19.7 nM | [7] | |
| Ki*app | PRMT5/MEP50 complex (H2A peptide) | 3.0 ± 0.3 nM | [8] |
| PRMT5/MEP50 complex (SmD3 peptide) | 3.0 ± 0.8 nM | [8] | |
| PRMT5/MEP50 complex (FUBP1 peptide) | 9.9 ± 0.8 nM | [8] | |
| PRMT5/MEP50 complex (HNRNPH1 peptide) | 9.5 ± 3.3 nM | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its cellular effects.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation. Below are generalized protocols based on standard laboratory techniques.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for SDMA and p53 Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against SDMA, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Resistance Mechanisms
While this compound shows promise, the potential for acquired resistance is a critical consideration in cancer therapy.[9] The mechanisms of resistance to PRMT5 inhibitors are an active area of research. Potential mechanisms could include:
-
Mutations in PRMT5: Alterations in the drug-binding site of PRMT5 could reduce the efficacy of this compound.
-
Upregulation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of PRMT5 inhibition.[10]
-
Altered Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.[11]
Further investigation is needed to fully elucidate the clinical mechanisms of resistance to this compound.
Clinical Context
This compound has been evaluated in clinical trials for various malignancies. The Phase I METEOR-1 trial (NCT02783300) assessed its safety and efficacy in patients with advanced solid tumors and non-Hodgkin's lymphoma.[12] Another Phase I/II study (NCT03614728) investigated its activity in patients with myeloid neoplasms.[2] These trials have provided valuable data on the safety profile, pharmacokinetics, and preliminary efficacy of this compound. However, the development of this compound for some indications has been discontinued.[13]
References
- 1. Facebook [cancer.gov]
- 2. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
The Role of GSK3326595 in p53 Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in various malignancies. This technical guide provides an in-depth analysis of the mechanism by which this compound activates the p53 tumor suppressor pathway, a critical axis in cancer therapy. The primary mechanism involves the modulation of alternative splicing of MDM4, a key negative regulator of p53. By inhibiting PRMT5, this compound disrupts the normal splicing process of MDM4 pre-mRNA, leading to the production of a non-functional short isoform and subsequent activation of p53-mediated anti-tumor responses. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and the p53 Pathway
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. In many cancers where p53 itself is not mutated, its function is often abrogated by overexpression of its negative regulators, most notably MDM2 and MDM4.
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of PRMT5.[1] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Through these modifications, PRMT5 is involved in the regulation of numerous cellular processes, including transcription, RNA splicing, and signal transduction.[2] Notably, PRMT5 has been identified as a key regulator of spliceosome assembly and function.[3]
Mechanism of Action: p53 Pathway Activation via MDM4 Splicing Modulation
The primary mechanism by which this compound activates the p53 pathway is through the inhibition of PRMT5-mediated regulation of MDM4 pre-mRNA splicing.[4][5]
2.1. The Role of PRMT5 in MDM4 Splicing
PRMT5 is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[3] One of the critical substrates of PRMT5 within the spliceosome context is the SmD3 protein. Methylation of SmD3 by PRMT5 is a key step in the biogenesis of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[3]
2.2. Alternative Splicing of MDM4
The MDM4 gene produces two main splice isoforms through alternative splicing of exon 6:
-
MDM4-FL (Full-Length): This isoform includes exon 6 and encodes the full-length MDM4 protein, which is a potent inhibitor of p53 transcriptional activity.[5]
-
MDM4-S (Short): This isoform lacks exon 6, leading to a frameshift and a premature stop codon. The resulting truncated protein is unstable and does not inhibit p53.[5]
2.3. This compound-Induced MDM4 Isoform Switching
Inhibition of PRMT5 by this compound leads to a global disruption of splicing fidelity. The splicing of MDM4 pre-mRNA is particularly sensitive to this disruption, resulting in an increased rate of exon 6 skipping.[4][5] This shifts the balance from the production of the p53-inhibitory MDM4-FL isoform to the non-functional MDM4-S isoform.[4][5]
2.4. p53 Activation and Downstream Effects
The reduction in MDM4-FL levels relieves the inhibition of p53, leading to its activation.[4][5] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates G1 cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX.[5][6] The activation of the p53 pathway is a critical determinant of the anti-proliferative and pro-apoptotic effects of this compound in cancer cells with wild-type p53.[5]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PRMT5, leading to altered MDM4 splicing and p53 activation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM) for Cell Growth Inhibition | Reference |
| Z-138 | Mantle Cell Lymphoma | Wild-Type | 11 | [5] |
| JVM-2 | B-cell Prolymphocytic Leukemia | Wild-Type | 23 | [5] |
| MCF-7 | Breast Cancer | Wild-Type | 45 | [5] |
| A549 | Lung Carcinoma | Wild-Type | >10,000 | [5] |
| REC-1 | Mantle Cell Lymphoma | Mutant | 1,200 | [5] |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | >10,000 | [5] |
Table 2: In Vivo Efficacy of this compound in a Z-138 Xenograft Model
| Treatment Group (Oral, Twice Daily for 21 days) | Tumor Growth Inhibition (%) | p-value | Reference |
| 25 mg/kg | 68 | < 0.01 | [5] |
| 50 mg/kg | 90 | < 0.001 | [5] |
| 100 mg/kg | 98 | < 0.001 | [5] |
Table 3: Clinical Activity of this compound in a Phase I/II Study (NCT03614728)
| Cancer Type | Number of Patients | Overall Response Rate (%) | Clinical Benefit Rate (%) | Reference |
| Myelodysplastic Syndrome (MDS) / Chronic Myelomonocytic Leukemia (CMML) / Acute Myeloid Leukemia (AML) | 30 | 0 | 17 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the p53 pathway.
5.1. Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
5.2. Western Blot Analysis for p53 and p21
This protocol is for detecting the protein levels of p53 and its downstream target p21 following this compound treatment.
-
Cell Lysis: Treat cells with this compound at various concentrations for 48-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., clone DO-1) and p21 (e.g., clone DCS60) overnight at 4°C. A loading control antibody such as β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5.3. RT-PCR for MDM4 Splicing Analysis
This protocol is for analyzing the alternative splicing of MDM4 pre-mRNA.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers flanking exon 6 of MDM4. For example:
-
Forward Primer (in Exon 5): 5'-AGAGCAACGAACACAGACAA-3'
-
Reverse Primer (in Exon 7): 5'-TTCCTCTGTGCTCATCAGGT-3'
-
-
Gel Electrophoresis: Run the PCR products on a 2% agarose gel. The MDM4-FL isoform will produce a larger amplicon than the MDM4-S isoform.
-
Quantification: Quantify the band intensities using densitometry to determine the relative abundance of each isoform.
Experimental Workflow Visualization
Caption: Workflow for investigating this compound's effect on the p53 pathway.
Conclusion
This compound represents a promising therapeutic agent that activates the p53 tumor suppressor pathway through a novel mechanism involving the modulation of MDM4 alternative splicing. By inhibiting PRMT5, this compound effectively removes the MDM4-mediated suppression of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this important anti-cancer strategy. Further investigation into biomarkers of response and potential combination therapies will be crucial for the clinical advancement of PRMT5 inhibitors like this compound.
References
- 1. PRMT5-dependent p53 escape in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
The PRMT5 Inhibitor GSK3326595: A Technical Guide to its Impact on Histone Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Upregulation of PRMT5 activity has been implicated in the pathogenesis of various malignancies, making it an attractive therapeutic target in oncology. This technical guide provides an in-depth overview of the effects of this compound on histone arginine methylation, compiling key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound exerts its effects by binding to and inhibiting the catalytic activity of the PRMT5/MEP50 complex. This inhibition leads to a global reduction in cellular levels of SDMA on a multitude of protein substrates, including histones. A key consequence of PRMT5 inhibition by this compound is the modulation of pre-mRNA splicing. Specifically, it induces the alternative splicing of MDM4, a critical negative regulator of the p53 tumor suppressor. This splicing event favors the production of a non-functional MDM4 isoform, leading to the stabilization and activation of p53. The activated p53 pathway then orchestrates cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.
Table 1: Biochemical Inhibition of PRMT5 by this compound
| Substrate | IC50 (nM) |
| Histone H4 Peptide | 6.2 nM |
| Histone H2A Peptide | 5.9 - 19.7 nM |
| SmD3 Peptide | 5.9 - 19.7 nM |
| FUBP1 Peptide | 5.9 - 19.7 nM |
| HNRNPH1 Peptide | 5.9 - 19.7 nM |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) |
| Z-138 | Mantle Cell Lymphoma | SDMA Inhibition | EC50 | 2.5 nM |
| HCT-116 | Colorectal Carcinoma | Antiproliferation | IC50 | 189 nM |
| Various | Lymphoma & Breast Cancer | SDMA Inhibition | EC50 | 2 - 160 nM |
| MV-4-11 | Acute Myeloid Leukemia | PRMT5 Inhibition | IC50 | 9.2 nM |
| MDA-MB-468 | Breast Cancer | Antiproliferation | IC50 | Not specified |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
PRMT5 Biochemical Inhibition Assay (Radioactive)
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of the purified PRMT5/MEP50 complex.
-
Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT
-
Stop Solution: 100 µM unlabeled S-adenosyl-L-methionine (SAM)
-
Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the this compound dilution or DMSO (vehicle control).
-
Add 22.5 µL of PRMT5/MEP50 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mix containing biotinylated H4 peptide (final concentration ~200 nM) and ³H-SAM (final concentration ~1 µM) in assay buffer.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding 50 µL of stop solution.
-
Transfer 90 µL of the reaction mixture to a streptavidin-coated microplate.
-
Incubate for 1 hour at room temperature to allow capture of the biotinylated peptide.
-
Wash the plate three times with 200 µL of 0.1% Tween-20 in PBS.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cellular Symmetric Dimethylarginine (SDMA) Inhibition Assay (ELISA)
This assay measures the global levels of SDMA in cells treated with this compound.
-
Reagents:
-
Cancer cell line of interest (e.g., Z-138)
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Commercially available SDMA ELISA kit
-
BCA Protein Assay Kit
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Perform the SDMA ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the SDMA levels to the total protein concentration.
-
Calculate the percent inhibition of SDMA for each this compound concentration relative to the vehicle control and determine the EC50 value.
-
Western Blot Analysis of Histone Arginine Methylation and p53 Pathway Activation
This method is used to detect changes in specific histone arginine methylation marks and key proteins in the p53 pathway.
-
Reagents:
-
Cancer cell line of interest
-
This compound
-
Histone Extraction Buffer (e.g., 0.2 N HCl) or Whole Cell Lysis Buffer (RIPA)
-
Primary antibodies:
-
Anti-Symmetric Di-Methyl Arginine (pan-SDMA)
-
Anti-H4R3me2s (symmetric dimethylation of Histone H4 at Arginine 3)
-
Anti-H3R8me2s (symmetric dimethylation of Histone H3 at Arginine 8)
-
Anti-p53
-
Anti-p21
-
Anti-Histone H3 (loading control)
-
Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 72 hours).
-
For histone analysis, perform acid extraction of histones. For whole-cell protein analysis, lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
RT-PCR Analysis of MDM4 Alternative Splicing
This protocol is used to assess the effect of this compound on the alternative splicing of MDM4 pre-mRNA.
-
Reagents:
-
Cancer cell line of interest (p53 wild-type)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
PCR master mix
-
Primers flanking exon 6 of the MDM4 gene (primer sequences need to be designed or obtained from relevant literature)
-
Agarose gel and electrophoresis equipment
-
-
Procedure:
-
Treat cells with this compound (e.g., 200 nM) or DMSO for 72 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform PCR using primers that flank exon 6 of MDM4. The PCR conditions should be optimized, but a typical program is: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
Resolve the PCR products on a 2% agarose gel.
-
Visualize the bands under UV light. The full-length MDM4 (including exon 6) and the shorter, alternatively spliced isoform (lacking exon 6) will appear as distinct bands.
-
Quantify the relative abundance of each isoform using densitometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for analyzing this compound effects.
Conclusion
This compound is a well-characterized inhibitor of PRMT5 that effectively reduces histone arginine methylation, leading to downstream modulation of RNA splicing and activation of the p53 tumor suppressor pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the biological effects of this compound and for professionals involved in the development of PRMT5-targeted therapies. The provided diagrams visually summarize the key molecular events and experimental procedures, facilitating a deeper understanding of this promising anti-cancer agent.
Preclinical Profile of GSK3326595: A PRMT5 Inhibitor for Solid Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is a potent and selective, orally bioavailable, small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction. Upregulation of PRMT5 has been observed in a variety of malignancies, including solid tumors, and is often associated with poor prognosis. This compound has demonstrated broad anti-proliferative activity in preclinical models of both hematologic and solid tumors. This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound is a reversible and potent inhibitor of PRMT5. Its mechanism of action involves the inhibition of cellular mRNA splicing and the upregulation of tumor suppressor function. A key pathway affected by this compound is the p53 tumor suppressor pathway. Inhibition of PRMT5 by this compound leads to the alternative splicing of MDM4, a negative regulator of p53. This shift in splicing results in the activation of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The integrity of the p53-MDM4 regulatory axis appears to be a critical determinant of the cellular response to PRMT5 inhibition.
A primary pharmacodynamic marker of this compound activity is the reduction of symmetric dimethylarginine (SDMA) levels on substrate proteins.
Signaling Pathway
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical activity of this compound in various solid tumor models.
In Vitro Activity
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 / gIC50 / EC50 | Reference |
| Biochemical Assay (IC50) | PRMT5/MEP50 Complex | 6.2 ± 0.8 nM | |
| Biochemical Assay (IC50) | PRMT5/MEP50 Complex | 5.9 - 19.7 nM | |
| Cell Growth Inhibition (gIC50) | Panel of Hematologic and Solid Tumor Cell Lines | 7.6 nM to >30 µM | |
| SDMA Inhibition (EC50) | Panel of Breast and Lymphoma Cell Lines | 2 to 160 nM | |
| Cell Growth Inhibition (gIC50) | Pancreatic Cancer Cell Lines | Reduced proliferation |
Note: gIC50 refers to the concentration that inhibits the growth of a cell population by 50%. EC50 for SDMA inhibition refers to the concentration that reduces SDMA levels by 50%. Lymphoma and breast cancer cell lines were among the most sensitive to this compound.
In Vivo Activity
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 (Mantle Cell Lymphoma) Xenograft | 25, 50, 100 mg/kg, twice daily (BID) | Significant TGI | |
| REC-1 (p53 mutant Mantle Cell Lymphoma) Xenograft | 100 mg/kg, BID | 55% TGI | |
| MV-4-11 (Acute Myeloid Leukemia) Xenograft | 10 mg/kg, intraperitoneal injection, BID for 28 days | 39.3% TGI | |
| CHLA20 (Neuroblastoma) Xenograft | Not specified | Attenuated primary tumor growth and metastasis | |
| NGP (Neuroblastoma) Xenograft | Not specified | Attenuated primary tumor growth and metastasis | |
| Pancreatic Cancer Xenograft | Not specified | Inhibited tumor growth |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent solid tumor cell lines.
Materials:
-
This compound (solubilized in DMSO)
-
Adherent solid tumor cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the gIC50 value.
Western Blotting for SDMA
This protocol outlines the detection of symmetric dimethylarginine (SDMA) levels in cell lysates following treatment with this compound.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., rabbit anti-SDMA monoclonal)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative reduction in SDMA levels.
In Vivo Solid Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Solid tumor cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Harvest and resuspend tumor cells in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). Administer the vehicle control to the control group.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Data Analysis: At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Pharmacodynamic Analysis (Optional): A subset of tumors can be collected during or at the end of the study to analyze SDMA levels by Western blotting or immunohistochemistry to confirm target engagement.
Experimental Workflow Visualization
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of PRMT5, leading to anti-proliferative effects in a range of solid tumor models. Its mechanism of action, involving the modulation of mRNA splicing and activation of the p53 pathway, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight the potential of this compound as a therapeutic agent for solid tumors, particularly those with a wild-type p53 status. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance its anti-tumor activity.
Technical Guide: Preclinical Activity of GSK3326595 in Non-Hodgkin Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 (also known as I-BET-762) is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction. In various malignancies, including non-Hodgkin lymphoma (NHL), PRMT5 is frequently overexpressed and has been implicated in driving tumorigenesis. This technical guide provides a comprehensive overview of the preclinical activity of this compound in NHL models, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Core Data Presentation
In Vitro Activity of PRMT5 Inhibition in Non-Hodgkin Lymphoma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of the close analog of this compound, GSK3203591 (GSK-591), in a diverse panel of 31 lymphoma cell lines. The data demonstrates broad anti-proliferative activity across various NHL subtypes.[1]
| Cell Line | Lymphoma Subtype | IC50 (µM) after 8 days |
| Z-138 | Mantle Cell Lymphoma (MCL) | < 5 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | < 5 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | < 5 |
| Mino | Mantle Cell Lymphoma (MCL) | < 5 |
| Maver | Mantle Cell Lymphoma (MCL) | > 5 |
| UPN1 | Mantle Cell Lymphoma (MCL) | < 5 |
| REC-1 | Mantle Cell Lymphoma (MCL) | > 5 |
| SP53 | Mantle Cell Lymphoma (MCL) | < 5 |
| OCI-Ly3 | Activated B-cell like DLBCL (ABC) | < 5 |
| OCI-Ly10 | Activated B-cell like DLBCL (ABC) | < 5 |
| HBL-1 | Activated B-cell like DLBCL (ABC) | < 5 |
| TMD8 | Activated B-cell like DLBCL (ABC) | < 5 |
| U2932 | Activated B-cell like DLBCL (ABC) | < 5 |
| SU-DHL-2 | Germinal Center B-cell like DLBCL (GCB) | < 5 |
| SU-DHL-4 | Germinal Center B-cell like DLBCL (GCB) | < 5 |
| SU-DHL-5 | Germinal Center B-cell like DLBCL (GCB) | > 5 |
| SU-DHL-6 | Germinal Center B-cell like DLBCL (GCB) | < 5 |
| OCI-Ly1 | Germinal Center B-cell like DLBCL (GCB) | < 5 |
| OCI-Ly7 | Germinal Center B-cell like DLBCL (GCB) | > 5 |
| DOHH-2 | Germinal Center B-cell like DLBCL (GCB) | < 5 |
| HT | Germinal Center B-cell like DLBCL (GCB) | > 5 |
| SU-DHL-8 | Double Hit Lymphoma (DHL) | > 5 |
| SU-DHL-10 | Double Hit Lymphoma (DHL) | > 5 |
| Daudi | Burkitt's Lymphoma (BL) | > 5 |
| Raji | Burkitt's Lymphoma (BL) | > 5 |
| Namalwa | Burkitt's Lymphoma (BL) | > 5 |
| P3HR1 | Burkitt's Lymphoma (BL) | > 5 |
| Karpas 299 | Anaplastic Large Cell Lymphoma (ALCL) | > 5 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | > 5 |
| L-428 | Hodgkin's Lymphoma (HL) | > 5 |
| KM-H2 | Hodgkin's Lymphoma (HL) | > 5 |
In Vivo Efficacy of this compound in Mantle Cell Lymphoma Xenograft Models
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of mantle cell lymphoma.
| Cell Line | p53 Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 | Wild-type | This compound | 25 mg/kg BID | 52.1% | [2] |
| Z-138 | Wild-type | This compound | 50 mg/kg BID | 88.03% | [2] |
| Z-138 | Wild-type | This compound | 100 mg/kg BID | 106.05% | [2] |
| Z-138 | Wild-type | This compound | 200 mg/kg QD | 102.81% | [2] |
| REC-1 | Mutant | This compound | 100 mg/kg BID | 55% | [2] |
BID: twice daily; QD: once daily
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in B-Cell Lymphoma
Caption: PRMT5 signaling in B-cell lymphoma.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for in vitro assessment.
Experimental Workflow: In Vivo Xenograft Study of this compound
Caption: Workflow for in vivo xenograft study.
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of NHL cell lines.
Materials:
-
NHL cell lines (e.g., Z-138, Granta-519)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader
Protocol:
-
Seed NHL cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plates for the desired time period (e.g., 72 or 96 hours).
-
For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.
-
For CellTiter-Glo assay, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blotting
Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in the PRMT5 signaling pathway.
Materials:
-
NHL cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-AKT, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the protein-protein interactions of PRMT5.
Materials:
-
NHL cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-PRMT5)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and potential interacting partners.
In Vivo Mantle Cell Lymphoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of NHL.
Materials:
-
Mantle cell lymphoma cell lines (e.g., Z-138, REC-1)
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG))
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Harvest MCL cells in their logarithmic growth phase and resuspend them in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dosing schedule (e.g., daily or twice daily).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Conclusion
This compound demonstrates significant preclinical activity against a broad range of non-Hodgkin lymphoma models. Its ability to inhibit PRMT5 leads to cell growth inhibition and tumor regression in vitro and in vivo. The data presented in this guide, along with the detailed protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic agent for NHL. The signaling pathway and workflow diagrams offer a clear visual representation of the compound's mechanism of action and the experimental approaches used for its evaluation. Further investigation into biomarkers of response and combination strategies will be crucial for its successful clinical translation.
References
GSK3326595: A Potent Inhibitor of SARS-CoV-2 Replication via ACE2 Methylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and antiviral activity of GSK3326595 against SARS-CoV-2. This compound, a specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a promising candidate for preventing infection by various SARS-CoV-2 variants, including Omicron.[1][2][3] This document details the molecular pathway of action, summarizes key quantitative data, and outlines the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of ACE2 Methylation
The entry of SARS-CoV-2 into host cells is primarily mediated by the interaction of the viral Spike (S) protein with the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the cell surface.[1][2] Recent studies have revealed a critical post-translational modification of the ACE2 receptor that significantly enhances this interaction: symmetric dimethylation of arginine at residue 671 (R671)[1][2].
This methylation is catalyzed by the enzyme PRMT5. The dimethylated ACE2 (meR671-ACE2) exhibits increased binding affinity for the Spike protein's receptor-binding domain (RBD), thereby promoting viral entry and subsequent infection.[1][2] this compound exerts its antiviral effect by specifically inhibiting the methyltransferase activity of PRMT5.[1][2][3] By blocking PRMT5, this compound prevents the dimethylation of ACE2 at R671. This unmodified state of ACE2 reduces its binding affinity for the SARS-CoV-2 Spike protein, thus inhibiting viral entry into the host cell.[1][2] This mechanism has been shown to be effective against multiple SARS-CoV-2 variants, including Omicron, Delta, and Beta.[1][2]
Figure 1: Mechanism of Action of this compound in Inhibiting SARS-CoV-2 Entry.
Quantitative Data Summary
The antiviral activity of this compound has been quantified in pseudovirus infection assays. The following table summarizes the key findings from these experiments.
| Compound | Assay Type | Cell Line | Key Findings | Reference |
| This compound | SARS-CoV-2 Spike Pseudovirus Infection Assay | HEK-293T cells overexpressing ACE2 | At a concentration of 25 nM, this compound inhibits approximately 70% of pseudovirus infection. | [2] |
| This compound | SARS-CoV-2 Spike Pseudovirus Infection Assay | HEK-293 and A549 cells | Inhibits pseudovirus infection by attenuating the ACE2-RBD interaction at concentrations of 10-100 nM. | [3][] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections describe the probable protocols for the key experiments cited in the research.
Cell Lines and Culture
-
HEK-293T and A549 Cells: Human Embryonic Kidney 293T (HEK-293T) and human alveolar basal epithelial A549 cells were likely cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Stable Cell Line Generation: For experiments requiring stable overexpression of ACE2, HEK-293T or A549 cells were likely transduced with a lentiviral vector encoding human ACE2, followed by selection with an appropriate antibiotic to generate a stable cell line.
SARS-CoV-2 Pseudovirus Infection Assay
This assay is a critical tool for studying viral entry in a BSL-2 laboratory setting.
-
Pseudovirus Production:
-
HEK-293T cells are co-transfected with a plasmid encoding the SARS-CoV-2 Spike protein, a lentiviral backbone plasmid containing a reporter gene (e.g., luciferase or GFP), and packaging plasmids.
-
The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.
-
-
Infection Assay:
-
Target cells (e.g., HEK-293T-ACE2) are seeded in 96-well plates.
-
The cells are pre-treated with varying concentrations of this compound for a specified period.
-
The pseudovirus is then added to the wells.
-
After 48-72 hours of incubation, the level of infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity using a luminometer).
-
The percentage of inhibition is calculated relative to untreated control wells.
-
Figure 2: Experimental Workflow for the Pseudovirus Infection Assay.
Co-Immunoprecipitation (Co-IP) Assay for ACE2-Spike Binding
This assay is used to assess the protein-protein interaction between ACE2 and the SARS-CoV-2 Spike protein.
-
Cell Lysate Preparation: HEK-293T cells are transfected to express Flag-tagged ACE2. The cells are lysed in a suitable buffer to extract total protein.
-
Immunoprecipitation:
-
The cell lysate is incubated with anti-Flag antibody-conjugated beads to capture the Flag-ACE2 protein.
-
The beads are washed to remove non-specific binding proteins.
-
-
Binding Assay:
-
The beads with the captured ACE2 are incubated with the purified recombinant SARS-CoV-2 Spike protein (or its RBD) in the presence or absence of this compound.
-
After incubation, the beads are washed again.
-
-
Western Blot Analysis:
-
The proteins bound to the beads are eluted and separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with antibodies against the Spike protein and ACE2 to detect the interaction. A reduction in the Spike protein band in the this compound-treated sample indicates inhibition of binding.
-
Conclusion
This compound presents a novel and promising host-directed therapeutic strategy against SARS-CoV-2. By inhibiting PRMT5-mediated methylation of the ACE2 receptor, this compound effectively reduces the binding of the viral Spike protein, thereby blocking a crucial step in the viral life cycle.[1][2] This mechanism of action is anticipated to be robust against emerging viral variants with mutations in the Spike protein. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound in the prevention and treatment of COVID-19.
References
- 1. This compound is a promising drug to prevent SARS-CoV-2 Omicron and other variants infection by inhibiting ACE2-R671 di-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a promising drug to prevent SARS‐CoV‐2 Omicron and other variants infection by inhibiting ACE2‐R671 di‐methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for GSK3.326.595 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction. Overexpression of PRMT5 has been observed in a variety of cancers, making it an attractive therapeutic target.[3] this compound exerts its anti-tumor effects by inhibiting the methyltransferase activity of PRMT5, which leads to the modulation of gene expression and the induction of alternative splicing of specific pre-mRNAs, such as MDM4, ultimately activating the p53 tumor suppressor pathway.[4][5]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in various cancer cell lines. The protocols include methods for assessing cell proliferation, target engagement (by measuring symmetric dimethylarginine levels), and the downstream effects on mRNA splicing.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | Proliferation | gIC50 | 1.6 | [4] |
| Granta-519 | Mantle Cell Lymphoma | Proliferation | gIC50 | 50 | [6] |
| Jeko-1 | Mantle Cell Lymphoma | Proliferation | IC50 | < 1000 | [6] |
| Maver-1 | Mantle Cell Lymphoma | Proliferation | gIC50 | 10.6 | [4] |
| Mino | Mantle Cell Lymphoma | Proliferation | gIC50 | 2.5 | [4] |
| JVM-2 | B-cell lymphoma | Proliferation | gIC50 | 7.6 | [4] |
| MCF-7 | Breast Cancer | Proliferation | gIC50 | 8.2 | [4] |
| MDA-MB-468 | Breast Cancer | Proliferation | gIC50 | 13.2 | [4] |
| HCT-116 | Colorectal Carcinoma | Proliferation | IC50 | 189 | [2] |
| MV-4-11 | Acute Myeloid Leukemia | Proliferation | IC50 | 9.2 (GSK-3326595), 4.2 (Compound 20) | [7] |
| A549 | Non-Small Cell Lung Cancer | Pseudovirus Infection | - | 10-100 (effective conc.) | [2] |
| HEK-293T | Human Embryonic Kidney | Pseudovirus Infection | - | 10-100 (effective conc.) | [2] |
Table 2: Enzymatic and Peptide Substrate Inhibition by this compound
| Enzyme/Substrate | Assay Type | Endpoint | Value (nM) | Reference |
| PRMT5/MEP50 | Enzymatic Assay | IC50 | 6.2 | [1] |
| Histone H4 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
| Histone H2A peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
| SmD3 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
| FUBP1 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
| HNRNPH1 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
Experimental Protocols
1. Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to measure cell proliferation and viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., Z-138, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Cell Seeding:
-
For suspension cells like Z-138, seed at a density of 5,000 - 10,000 cells per well in 90 µL of complete medium.
-
For adherent cells like MCF-7, seed at a density of 2,500 - 5,000 cells per well in 90 µL of complete medium and allow to attach overnight. For a 6-day assay, a lower seeding density of approximately 1 x 10^4 cells/mL may be optimal.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include DMSO-only wells as a vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 3 to 6 days) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the gIC50 (concentration that inhibits cell growth by 50%).
-
-
2. Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for detecting the levels of symmetric dimethylarginine (SDMA) in cell lysates, a direct marker of PRMT5 activity.
-
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., Thermo Fisher Scientific, #89900) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) antibody (e.g., Cell Signaling Technology, #13222)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the SDMA signal indicates inhibition of PRMT5.
-
-
3. RT-PCR for MDM4 Alternative Splicing
This protocol is designed to analyze the alternative splicing of MDM4 pre-mRNA, a key downstream effect of PRMT5 inhibition by this compound.
-
Materials:
-
Cancer cell lines (p53 wild-type, e.g., Z-138, Granta-519, JVM-2)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)
-
PCR primers flanking exon 6 of human MDM4 (to distinguish between the full-length and the exon 6-skipped splice variants).
-
Forward Primer Example: 5'-AGCAGGAATGGAGCAGCAA-3' (in exon 5)
-
Reverse Primer Example: 5'-TCCATTCCTCTTTCTCCATCTG-3' (in exon 7)
-
-
Taq DNA polymerase
-
Agarose gel and electrophoresis system
-
Gel imaging system
-
-
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for the desired duration (e.g., 3-5 days).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
PCR Amplification:
-
Set up a PCR reaction with the cDNA template, forward and reverse primers for MDM4, and Taq polymerase.
-
Run the PCR with appropriate cycling conditions (annealing temperature may need optimization).
-
-
Gel Electrophoresis and Visualization:
-
Run the PCR products on an agarose gel.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. The presence of a shorter PCR product in this compound-treated samples indicates the skipping of exon 6.
-
-
Mandatory Visualization
Caption: this compound inhibits PRMT5, leading to altered splicing of MDM4 and p53 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRMT5-regulated splicing of DNA repair genes drives chemoresistance in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GSK3326595 solubility and preparation for in vivo studies
These application notes provide detailed information and protocols for the use of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in preclinical research. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
This compound, also known as EPZ015938, is an orally bioavailable small molecule inhibitor of PRMT5.[1][] It is a white solid with a molecular weight of 452.55 g/mol .[3]
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 55 mg/mL | 121.53 | Sonication is recommended.[3] |
| In Vivo Formulation | 2 mg/mL | 4.42 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[3] |
Mechanism of Action and Signaling Pathway
This compound is a reversible and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetrical dimethylation of arginine residues on histone and non-histone proteins.[][4] By inhibiting PRMT5, this compound modulates various cellular processes, including mRNA splicing, cell proliferation, and the DNA damage response.[5]
One of the key mechanisms of action involves the activation of the p53 tumor suppressor pathway.[] this compound induces selective splicing of MDM4, an oncogene that negatively regulates p53.[][6] This leads to an increase in p53 and p21 protein levels, resulting in cell cycle arrest and apoptosis in cancer cells.[7]
Preparation of this compound for In Vivo Studies
This protocol describes the preparation of this compound for administration in animal models, such as mouse xenografts.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator
Protocol:
-
Prepare the vehicle solution:
-
In a sterile tube, combine the vehicle components in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Vortex the solution thoroughly until it is homogeneous.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the powder to achieve the desired final concentration (e.g., 2 mg/mL).
-
Vortex the mixture vigorously.
-
Sonicate the solution to ensure complete dissolution. It is recommended to perform sonication in a water bath to avoid overheating.
-
-
Final Preparation:
-
Visually inspect the solution for any undissolved particles. If present, continue sonication until the solution is clear.
-
The final formulation should be prepared fresh before each use.
-
In Vivo Xenograft Study Protocol
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific details may need to be optimized for different cell lines and animal models.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used.
Tumor Cell Implantation:
-
Tumor cells (e.g., Z-138, MV-4-11) are harvested during their logarithmic growth phase.
-
Cells are resuspended in an appropriate medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 cells per 0.2 mL.[8]
-
The cell suspension is subcutaneously inoculated into the flank of each mouse.
Treatment Schedule:
-
Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 150 mm³), mice are randomized into treatment and control groups.[8]
-
This compound can be administered via oral gavage or intraperitoneal injection.
-
Dosing regimens from published studies include 25, 50, and 100 mg/kg twice daily.[7][8] Another study used 50 mg/kg and 100 mg/kg for 2 weeks.[9]
-
The control group receives the vehicle solution only.
-
Treatment is typically continued for a predefined period (e.g., 28 consecutive days).[8]
Efficacy Evaluation:
-
Tumor volume is measured at regular intervals (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) can be calculated to assess efficacy.
Table 2: Example Dosing Regimens for In Vivo Studies
| Animal Model | Cell Line | Route of Administration | Dose (mg/kg) | Dosing Schedule | Reference |
| Mouse Xenograft | Z-138 | Not Specified | 25, 50, 100 | Twice per day | [7] |
| Mouse Xenograft | MV-4-11 | Intraperitoneal injection | 10 | Twice per day for 28 days | [8] |
| Transgenic Mouse | MYC-ON | Not Specified | 50, 100 | Daily for 2 weeks | [9] |
Pharmacodynamic Analysis:
-
To confirm target engagement in vivo, tumor or surrogate tissues can be collected at the end of the study.
-
The levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, can be measured by Western blot or other immunoassays. A decrease in SDMA levels in the treated group compared to the control group indicates target inhibition.[8]
References
- 1. Facebook [cancer.gov]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3326595 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in various mouse xenograft models. The protocols detailed below are compiled from preclinical studies and are intended to serve as a guide for researchers investigating the in vivo efficacy of this compound.
Introduction
This compound is an orally bioavailable small molecule that targets PRMT5, an enzyme frequently overexpressed in a variety of cancers, including lymphomas, melanomas, and solid tumors.[1] Inhibition of PRMT5 by this compound has been shown to disrupt cellular processes such as mRNA splicing and signaling pathways critical for cancer cell proliferation and survival, leading to tumor growth inhibition.[2][3] This document outlines the methodologies for administering this compound in preclinical mouse xenograft models and summarizes the key findings from these studies.
Summary of Preclinical Data
The following tables summarize the quantitative data from various studies on the administration of this compound in different mouse xenograft models.
Table 1: this compound Administration in Lymphoma Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 (Mantle Cell Lymphoma) | Not Specified | Oral | 25, 50, 100 mg/kg BID | 52.1%, 88.03%, 106.05% respectively | |
| Z-138 (Mantle Cell Lymphoma) | Not Specified | Oral | 200 mg/kg QD | 102.81% | [4] |
| Z-138 (Mantle Cell Lymphoma) | Not Specified | Not Specified | 25, 50, 100 mg/kg twice per day | Reduces tumor growth | [5] |
| REC-1 (Mantle Cell Lymphoma, p53 mutant) | Not Specified | Oral | 100 mg/kg BID | Partial (55%) | [4] |
| MV-4-11 (Acute Myeloid Leukemia) | Nude | Intraperitoneal | 10 mg/kg BID for 28 days | 39.3% | |
| Maver-1 (Mantle Cell Lymphoma) | NSG | Not Specified | 100 mg/kg, daily | Significant tumor growth attenuation | [6] |
| Granta-519 (Mantle Cell Lymphoma) | NSG | Not Specified | 100 mg/kg, daily | Significant tumor growth attenuation | [6] |
Table 2: this compound Administration in Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Mouse Strain | Administration Route | Dosage and Schedule | Key Findings | Reference |
| Melanoma | B16 and YUMM1.7 allografts | Not Specified | Not Specified | Not Specified | Combination with anti-PD1 therapy significantly decreased tumor size and increased survival. | [7][8] |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | Immunodeficient (NOG) | Not Specified | Not Specified | Significantly impeded the development and progression of pancreatic cancer. | [9] |
| Hepatocellular Carcinoma | MYC-driven transgenic model | Not Specified | Not Specified | 50 or 100 mg/kg for 2 weeks | Suppressed MYC-driven liver tumor growth. | [10] |
Signaling Pathways Affected by this compound
This compound inhibits PRMT5, which plays a crucial role in various cellular signaling pathways. A primary mechanism of action involves the regulation of mRNA splicing, leading to the activation of the p53 tumor suppressor pathway.[11]
Caption: PRMT5 inhibition by this compound alters MDM4 splicing, leading to p53 activation.
In addition to the p53 pathway, PRMT5 has been implicated in other oncogenic signaling cascades, such as the EGFR/Akt/GSK3β pathway.
Caption: PRMT5 inhibition can suppress the EGFR/Akt/GSK3β signaling cascade.
Experimental Protocols
The following are generalized protocols for the administration of this compound in mouse xenograft models based on published studies. Researchers should optimize these protocols for their specific cell lines and experimental goals.
General Experimental Workflow
Caption: A typical workflow for assessing this compound efficacy in mouse xenograft models.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model - Lymphoma
1. Cell Culture:
- Culture Z-138 or other lymphoma cell lines in appropriate media and conditions as recommended by the supplier.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium for injection (e.g., PBS or a mixture of PBS and Matrigel).
2. Xenograft Implantation:
- Use immunocompromised mice (e.g., NOD/SCID or NSG).
- Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. This compound Preparation and Administration:
- This compound is a solid that can be dissolved in a vehicle suitable for the intended administration route.
- For oral administration (gavage), a common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in water.
- For intraperitoneal injection, this compound can be formulated in a solution such as 20% HP-β-CD in saline.[12]
- Administer the specified dose (e.g., 25-100 mg/kg) once or twice daily. The control group should receive the vehicle only.
5. Monitoring and Endpoint:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
6. Tissue Collection and Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor weight and volume can be measured.
- Tumor tissue can be processed for downstream analyses such as Western blotting, immunohistochemistry, or RNA sequencing to assess target engagement (e.g., reduction in symmetric dimethylarginine - SDMA levels) and mechanism of action.
Protocol 2: Patient-Derived Xenograft (PDX) Model - Pancreatic Cancer
1. PDX Model Establishment:
- Obtain fresh tumor tissue from pancreatic cancer patients under appropriate ethical guidelines.
- Implant small tumor fragments (e.g., 2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOG mice).[9]
- Allow tumors to grow and passage them to subsequent cohorts of mice for expansion.
2. Treatment Study:
- Once a sufficient number of mice with established tumors of a suitable size are available, randomize them into treatment and control groups.
- Prepare and administer this compound as described in Protocol 1. The specific dosage and schedule should be determined based on tolerability and efficacy studies.
- Monitor tumor growth and animal health as described above.
3. Analysis:
- At the study endpoint, collect tumors for histological and molecular analysis to assess treatment response and investigate biomarkers of sensitivity or resistance.
Conclusion
This compound has demonstrated significant anti-tumor activity in a range of preclinical mouse xenograft models of both hematological malignancies and solid tumors. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this PRMT5 inhibitor. Careful consideration of the specific tumor model, administration route, and dosing schedule is crucial for obtaining robust and reproducible results. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of PRMT5 Targets Following GSK3326595 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The protocols and data herein are intended to facilitate the assessment of PRMT5 inhibition on its downstream targets, a critical step in preclinical and clinical research.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction. PRMT5 is frequently overexpressed in a wide range of cancers, such as lymphoma, breast cancer, lung cancer, and glioblastoma, making it a promising therapeutic target.
This compound is an orally bioavailable and selective small-molecule inhibitor of PRMT5. It binds to the substrate recognition site of PRMT5, effectively blocking its methyltransferase activity. This inhibition leads to a global reduction in sDMA levels, which in turn modulates the expression of genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects. Western blot analysis is an indispensable technique to monitor the pharmacodynamic effects of this compound by quantifying the methylation status of PRMT5 substrates.
Experimental and Analytical Workflow
The overall process for analyzing PRMT5 target methylation after this compound treatment involves several key stages, from initial cell treatment to final data analysis. The following diagram outlines this experimental workflow.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., MCF-7 for breast cancer, Z-138 for mantle cell lymphoma) in appropriate growth medium and culture until they reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and add the fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM, 1 µM). Include a DMSO-only treated sample as a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Harvesting: After incubation, place the culture plates on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% SDS, 1% sodium deoxycholate, 5 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target protein). Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Development: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or total histone H4 for histone modifications) to account for loading differences.
Analysis of Key PRMT5 Targets
| Target | Expected Result with this compound | Recommended Primary Antibody (Example) |
| Pan-sDMA | Dose- and time-dependent decrease | Anti-Symmetric Di-Methyl Arginine (sDMA) |
| H4R3me2s | Dose- and time-dependent decrease | Anti-Histone H4 (Symmetric Di-Methyl R3) |
| SmD3-sDMA | Dose- and time-dependent decrease | Anti-SmD3 (Symmetric Di-Methyl) |
| Total PRMT5 | No significant change in protein level | Anti-PRMT5 |
| Cleaved PARP | Increase (as an indicator of apoptosis) | Anti-Cleaved PARP |
| p53/p21 | Increase (due to MDM4 splicing modulation) | Anti-p53, Anti-p21 |
| β-actin/GAPDH | No change (used as a loading control) | Anti-β-actin, Anti-GAPDH |
Quantitative Data Presentation
The following tables present representative quantitative data obtained from Western blot analysis following this compound treatment.
Table 1: Dose-Dependent Inhibition of Global sDMA Levels
| This compound (nM) | Relative sDMA Level (Normalized to Loading Control, Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 50 | 0.62 |
| 100 | 0.41 |
| 500 | 0.18 |
| 1000 | 0.09 |
Table 2: Time-Dependent Inhibition of H4R3me2s Levels with 100 nM this compound
| Treatment Time (hours) | Relative H4R3me2s Level (Normalized to Total H4, Fold Change vs. Vehicle at each time point) |
| 0 | 1.00 |
| 12 | 0.91 |
| 24 | 0.68 |
| 48 | 0.35 |
| 72 | 0.15 |
PRMT5 Signaling Pathways and Mechanism of this compound Action
This compound-mediated inhibition of PRMT5 impacts several critical signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate these pathways.
PRMT5's Role in mRNA Splicing and p53 Activation
PRMT5 is known to methylate components of the spliceosome, thereby regulating alternative splicing of various genes, including the p53 inhibitor, MDM4. Inhibition of PRMT5 by this compound alters MDM4 splicing, leading to a non-functional MDM4 isoform. This, in turn, relieves the inhibition of p53, allowing it to activate downstream targets like the cell cycle inhibitor p21.
PRMT5 in DNA Damage Response (DDR)
PRMT5 also plays a role in the DNA damage response (DDR) pathway. It can methylate various proteins involved in DNA repair, such as those in the ATM/ATR signaling cascades. Inhibition of PRMT5 can therefore impair the cell's ability to repair DNA damage, potentially sensitizing cancer cells to DNA-damaging agents.
Troubleshooting and Interpretation
-
No change in sDMA levels: This could be due to insufficient inhibitor concentration or treatment duration. It is also possible that the cell line is resistant to this compound. Confirm the activity of the compound and try a dose-response and time-course experiment.
-
High background on the blot: Ensure that the blocking step was sufficient and that the antibody concentrations are optimized. Proper and thorough washing is critical.
-
Interpretation of results: A decrease in the sDMA signal for a specific protein, without a corresponding decrease in the total protein level, indicates successful inhibition of PRMT5's enzymatic activity on that substrate. An increase in markers like cleaved PARP or p21 provides further evidence of the biological consequences of PRMT5 inhibition. Always compare the results to the vehicle-treated control. The total PRMT5 protein level should not change significantly with this compound treatment, as it inhibits the enzyme's activity, not its expression.
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for Measuring GSK3326595 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target in a physiologically relevant environment. This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, a thermal melting curve can be generated. A shift in this curve in the presence of a compound indicates target engagement.
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Overexpression of PRMT5 has been implicated in numerous cancers, making it an attractive therapeutic target. This document provides detailed application notes and protocols for utilizing CETSA to measure the target engagement of this compound with PRMT5.
Principle of CETSA
The fundamental principle of CETSA is that ligand binding alters the thermal stability of a protein. In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat challenge across a range of temperatures. The unbound proteins denature and aggregate at their characteristic melting temperatures (Tm). However, proteins that are stabilized by ligand binding will remain in their soluble form at higher temperatures. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the compound is indicative of target engagement.
Signaling Pathway of PRMT5
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its activity is integral to several signaling pathways that are critical for cell proliferation, survival, and differentiation. A simplified representation of the PRMT5 signaling pathway and its downstream effects is depicted below. This compound, by inhibiting PRMT5, can modulate these pathways, leading to anti-tumor effects.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
| Parameter | Method | Cell Line | Value | Reference |
| Target Stabilization | 2D Thermal Profiling CETSA | KMS11 | Stabilization of PRMT5 and WDR77 observed with 5 µM this compound.[1][2] | [1][2] |
| Apparent Kd | NanoBRET Assay | HEK293 | 13.5 ± 6.2 nM | [3] |
| Biochemical IC50 | Enzymatic Assay | - | 9.2 nM | [4] |
Experimental Protocols
CETSA Experimental Workflow
The general workflow for a CETSA experiment to determine this compound target engagement is outlined below.
Caption: General workflow for a Western Blot-based CETSA experiment.
Detailed Protocol: Western Blot-based CETSA for this compound Target Engagement in KMS11 Cells
This protocol is adapted from a study demonstrating this compound target engagement with PRMT5.[1][5]
Materials:
-
KMS11 cells
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
NP-40 Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PRMT5
-
Primary antibody: anti-WDR77 (optional)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
-
Centrifuge
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture KMS11 cells to a sufficient density in T-175 flasks.
-
Treat one flask with 5 µM this compound and a control flask with an equivalent volume of DMSO for 1 hour at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets with PBS.
-
Resuspend the cells in PBS or an appropriate buffer.
-
Aliquot the cell suspension for heating at different temperatures.
-
-
Heat Challenge:
-
Place the cell aliquots in a thermocycler.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Include a non-heated control (room temperature or 37°C).
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by adding NP-40 lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the normalized lysates and boil for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
(Optional) Repeat the blotting procedure for WDR77 and a loading control.
-
-
Detection and Data Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities for PRMT5 at each temperature for both the DMSO and this compound-treated samples.
-
Normalize the band intensities to the non-heated control for each treatment group.
-
Plot the normalized intensities against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the DMSO control indicates target stabilization and engagement.
-
Troubleshooting and Considerations
-
Optimization of Heating Temperature and Time: The optimal temperature range and duration of the heat challenge may vary depending on the cell line and the intrinsic stability of the target protein. It is recommended to perform an initial experiment with a broad temperature range to determine the melting profile of the target protein in the absence of the ligand.
-
Lysis Buffer Composition: The choice of lysis buffer can influence the results. The inclusion of detergents like NP-40 is common, but their concentration may need to be optimized.
-
Antibody Specificity and Quality: High-quality, specific antibodies are crucial for accurate detection and quantification of the target protein.
-
Loading Controls: It is important to use a loading control that is not affected by the heat treatment to ensure equal protein loading across all lanes. However, it should be noted that many common housekeeping proteins can also be stabilized or destabilized by heat, so careful validation of the loading control is necessary. An alternative is to normalize to the total protein concentration of the soluble fraction.
-
High-Throughput Formats: For screening purposes or analyzing a large number of compounds, higher-throughput CETSA formats can be employed. These often utilize detection methods such as AlphaLISA®, HTRF®, or mass spectrometry, which are more amenable to automation.[6][7]
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming the target engagement of this compound with PRMT5 in a cellular context. By following the detailed protocols and considering the key experimental parameters, researchers can obtain robust and reliable data on the interaction between this promising anti-cancer agent and its intracellular target. This information is critical for the preclinical and clinical development of this compound and other targeted therapies.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RNA Sequencing to Identify Genes Affected by GSK3326595
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for utilizing RNA sequencing (RNA-seq) to identify and analyze genes and signaling pathways affected by GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). By inhibiting PRMT5, this compound modulates the expression of genes involved in critical cellular processes, including cell proliferation, mRNA splicing, and tumor suppression. These application notes offer comprehensive experimental protocols, data analysis workflows, and illustrative data presentations to guide researchers in understanding the molecular mechanisms of this compound.
Introduction
This compound is a small molecule inhibitor that targets PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins. PRMT5 is overexpressed in various cancers and plays a crucial role in tumorigenesis through the regulation of gene expression, RNA processing, and signal transduction. Inhibition of PRMT5 by this compound has been shown to induce anti-proliferative effects and apoptosis in cancer cells, making it a promising therapeutic agent. A key mechanism of action of this compound involves the alteration of mRNA splicing, leading to the activation of tumor suppressor pathways such as the p53 pathway.
RNA sequencing is a powerful technology for transcriptome-wide analysis of gene expression and splicing events. By employing RNA-seq, researchers can obtain a comprehensive view of the molecular changes induced by this compound, enabling the identification of responsive genes, affected pathways, and potential biomarkers of drug sensitivity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for RNA sequencing analysis of cells treated with this compound.
Experimental Protocols
This section provides a detailed, representative protocol for conducting an RNA-seq experiment to identify genes affected by this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., a lymphoma, breast cancer, or myeloid malignancy cell line) known to express PRMT5.
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) and for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) for each time point.
-
Harvesting: After the treatment period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellets with ice-cold phosphate-buffered saline (PBS).
RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Assess the integrity of the RNA samples by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a RIN value ≥ 8 are recommended for library preparation.
RNA-seq Library Preparation
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces (approximately 200-500 nucleotides) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments. These adapters contain sequences for primer binding during sequencing and amplification.
-
Library Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity of DNA for sequencing.
-
Library Quality Control: Assess the quality and quantity of the prepared library using a bioanalyzer and qPCR.
Sequencing and Data Analysis
-
Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and vehicle-treated samples using statistical packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify significantly affected biological processes and signaling pathways.
Data Presentation
The following tables provide illustrative examples of how to present the quantitative data obtained from an RNA-seq experiment investigating the effects of this compound.
Table 1: Example of Top 10 Differentially Upregulated Genes in a Cancer Cell Line Treated with this compound (500 nM for 48h)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | 1.2e-15 | 2.5e-14 |
| GDF15 | Growth Differentiation Factor 15 | 3.1 | 4.5e-12 | 8.1e-11 |
| MDM2 | MDM2 Proto-Oncogene | 2.8 | 9.8e-11 | 1.5e-09 |
| BBC3 | BCL2 Binding Component 3 | 2.5 | 3.2e-09 | 4.3e-08 |
| FAS | Fas Cell Surface Death Receptor | 2.3 | 7.1e-08 | 8.9e-07 |
| AEN | Apoptosis Enhancing Nuclease | 2.1 | 1.5e-07 | 1.8e-06 |
| ZMAT3 | Zinc Finger Matrin-Type 3 | 2.0 | 4.6e-07 | 5.2e-06 |
| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 1.9 | 8.9e-07 | 9.8e-06 |
| SESN1 | Sestrin 1 | 1.8 | 1.2e-06 | 1.3e-05 |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | 1.7 | 2.5e-06 | 2.7e-05 |
Table 2: Example of Top 10 Differentially Downregulated Genes in a Cancer Cell Line Treated with this compound (500 nM for 48h)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |
| E2F1 | E2F Transcription Factor 1 | -2.9 | 5.6e-13 | 1.2e-11 |
| CCNE1 | Cyclin E1 | -2.7 | 8.2e-11 | 1.3e-09 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.5 | 1.4e-09 | 2.0e-08 |
| CDK1 | Cyclin Dependent Kinase 1 | -2.3 | 6.7e-09 | 8.5e-08 |
| PLK1 | Polo-Like Kinase 1 | -2.1 | 2.1e-08 | 2.5e-07 |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -2.0 | 5.4e-08 | 6.2e-07 |
| AURKA | Aurora Kinase A | -1.9 | 9.8e-08 | 1.1e-06 |
| CDC25A | Cell Division Cycle 25A | -1.8 | 1.7e-07 | 1.9e-06 |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -1.7 | 3.2e-07 | 3.5e-06 |
| FEN1 | Flap Structure-Specific Endonuclease 1 | -1.6 | 6.1e-07 | 6.6e-06 |
Table 3: Example of Enriched KEGG Pathways for Differentially Expressed Genes
| Pathway ID | Pathway Name | p-value | Adjusted p-value | Genes |
| hsa04115 | p53 signaling pathway | 1.5e-08 | 3.2e-07 | CDKN1A, MDM2, FAS, ... |
| hsa04110 | Cell cycle | 3.2e-06 | 5.8e-05 | CCNE1, CDK1, PLK1, ... |
| hsa04210 | Apoptosis | 8.9e-05 | 1.2e-03 | BBC3, FAS, PMAIP1, ... |
| hsa04151 | PI3K-Akt signaling pathway | 2.1e-04 | 2.5e-03 | MYC, CCNE1, ... |
| hsa05200 | Pathways in cancer | 5.6e-04 | 6.1e-03 | E2F1, MYC, CCNE1, ... |
Conclusion
RNA sequencing is an indispensable tool for elucidating the genome-wide effects of this compound. The protocols and data presentation formats outlined in this document provide a robust framework for researchers to investigate the molecular consequences of PRMT5 inhibition. A thorough understanding of the genes and pathways modulated by this compound will facilitate the identification of novel therapeutic strategies, predictive biomarkers, and a deeper understanding of its anti-cancer mechanisms.
Application Notes and Protocols: GSK3326595 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and clinical findings for utilizing the PRMT5 inhibitor, GSK3326595, in combination with other cancer therapies. Detailed protocols for representative in vitro and in vivo experiments are included to guide research and development efforts.
Introduction: this compound
This compound is an orally available, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][] PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA) on a variety of protein substrates, including histones and components of the spliceosome.[3][4] Overexpression of PRMT5 is observed in numerous cancers and is often correlated with poor prognosis.[3][5] By inhibiting PRMT5, this compound disrupts critical cellular processes required for cancer cell proliferation and survival, such as mRNA splicing, DNA damage repair, and cell cycle regulation.[3][6] A key mechanism of its anti-tumor activity involves inducing the alternative splicing of MDM4, a negative regulator of p53, thereby activating the p53 tumor suppressor pathway.[][7]
The rationale for using this compound in combination therapies is to achieve synergistic anti-tumor effects, overcome potential resistance mechanisms, and broaden its therapeutic application. Combinations often target parallel or downstream pathways to create a multi-pronged attack on cancer cells.
Signaling Pathway and Mechanism of Action
This compound primarily functions by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex. This leads to a global reduction in symmetric dimethylarginine (sDMA) on target proteins. One of the most critical downstream effects is the modulation of mRNA splicing, which can trigger a synthetic lethal phenotype in cancer cells with existing mutations in splicing factors.[3][6]
Quantitative Data from Combination Studies
Table 1: Preclinical Combination Therapy Data
| Combination Agent | Cancer Type | Model | Key Finding | Reference |
| Immunotherapy | ||||
| Anti-PD1 Therapy | Melanoma | Mouse Allograft | Significant decrease in tumor size and increased survival compared to monotherapy.[8] | [8] |
| Targeted Therapy | ||||
| AKT Inhibitor (Triciribine) | Diffuse Large B-cell Lymphoma | Cell Lines | Synergistic antineoplastic activity. | [8] |
| EGFR Inhibitor (Erlotinib) | Breast Cancer | Cell Lines | Additive effects on decreasing cell proliferation. | [8] |
| mTOR Inhibitor | Glioblastoma | In Vitro & In Vivo Xenograft | Synergistic apoptosis; 75% tumor growth inhibition with combo vs. ~30% with monotherapies. | [8] |
| ATR Inhibitor | Mantle Cell Lymphoma | In Vitro & In Vivo | Synergistic antitumor effects. | [9] |
| CDK4/6 Inhibitor | Mantle Cell Lymphoma | In Vitro & In Vivo | Synergistic antitumor effects. | [9] |
| Chemotherapy | ||||
| Cytarabine | Leukemia | Cell Lines | Significantly decreased cell proliferation compared to cytarabine plus single inhibitors. | [8] |
| Epigenetic Modulators | ||||
| DOT1L Inhibitor | Leukemia | Cell Lines | Dose-dependent decrease in cell proliferation and increased apoptosis. | [8] |
Table 2: Clinical Combination Therapy Data (METEOR-1, Part 3)
| Combination Agent | Patient Population | Dose | N | Objective Response Rate (ORR) | Key Adverse Events (AEs) | Reference |
| Pembrolizumab (Anti-PD1) | Advanced Solid Tumors & NHL | This compound: 100 mg/day; Pembrolizumab: 200 mg IV Q3W | 10 | 0% (No responses observed) | Fatigue (57%), Nausea (48%), Anemia (48%) at RP2D of monotherapy. | [10] |
Note: The recommended phase 2 dose (RP2D) for this compound monotherapy was amended from 400 mg to 300 mg QD due to toxicities. The combination with pembrolizumab was tested at a lower dose of 100 mg/day.[10]
Experimental Protocols & Workflows
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental systems.
General Experimental Workflow for Combination Screening
A logical workflow is essential for evaluating the potential of a combination therapy. The process typically begins with broad in vitro screening and funnels down to more complex in vivo models for the most promising combinations.
Protocol: In Vitro Cell Viability Combination Assay
Objective: To determine if this compound acts synergistically, additively, or antagonistically with another agent in reducing cancer cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (powder or DMSO stock)
-
Combination agent (powder or DMSO stock)
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
Plate reader (luminometer or spectrophotometer)
-
Multichannel pipette
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare 2x concentrated stock solutions of this compound and the combination agent in culture medium.
-
Perform serial dilutions to create a range of concentrations for each drug. For a 6x6 matrix, you will need 6 concentrations of each drug, plus a vehicle control (e.g., 0.1% DMSO).
-
-
Drug Treatment:
-
Remove plates from the incubator.
-
Add 100 µL of the 2x drug solutions to the corresponding wells. This will create a dose-response matrix where each drug is tested alone and in combination at various concentrations.
-
Include "vehicle only" and "cells only" control wells.
-
-
Incubation:
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions, e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Use software like CompuSyn or SynergyFinder to calculate Combination Index (CI) values based on the Chou-Talalay method or to assess synergy via the Bliss Independence model.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Protocol: In Vivo Xenograft Combination Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation (e.g., MV-4-11 for leukemia models)[4]
-
Matrigel (optional, for solid tumor models)
-
This compound formulation for oral gavage or intraperitoneal (IP) injection.[4]
-
Combination agent formulation
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells in 100-200 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor mice regularly for tumor formation.
-
-
Tumor Growth and Randomization:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers.
-
Randomize mice into four treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Combination Agent alone
-
This compound + Combination Agent
-
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days)[4] or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for pharmacodynamic markers like sDMA).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Plot mean tumor volume over time for each group.
-
Statistically compare the combination group to the monotherapy and vehicle groups (e.g., using ANOVA).
-
Assess toxicity by comparing body weight changes across groups.
-
Disclaimer: These protocols are intended for informational and guidance purposes only. All experiments, particularly those involving animals, must be conducted in accordance with institutional and national guidelines and approved by the relevant ethics committees.
References
- 1. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase Ib and dose-expansion study of this compound, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: GSK3326595 Treatment in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2] Three-dimensional (3D) organoid cultures have emerged as highly relevant preclinical models that faithfully recapitulate the complex architecture and heterogeneity of in vivo tumors. This document provides detailed application notes and protocols for the utilization of this compound in 3D organoid cultures to assess its therapeutic potential.
Mechanism of Action
This compound functions by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex.[3] This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on its substrates, which include histones (e.g., H3R8, H4R3) and other proteins involved in critical cellular processes. The downstream effects of PRMT5 inhibition are multifaceted and include:
-
Activation of the p53 Pathway: this compound can induce alternative splicing of MDM4, a negative regulator of p53. This leads to the production of a non-functional MDM4 isoform, resulting in the activation of the p53 tumor suppressor pathway and subsequent cell cycle arrest and apoptosis.[4][5]
-
Modulation of the Hippo Signaling Pathway: PRMT5 can inactivate the Hippo pathway by methylating and inhibiting the MST2 kinase. Treatment with this compound can reactivate the Hippo signaling pathway, leading to the suppression of the downstream oncogenic effectors YAP and TAZ.
-
Inhibition of the PI3K/AKT Signaling Pathway: The PI3K/AKT pathway, crucial for cell survival and proliferation, can be influenced by PRMT5 activity.[6] Inhibition of PRMT5 may lead to the downregulation of this pathway.
Data Presentation
Quantitative Data on PRMT5 Inhibitor Efficacy in 3D Organoid Cultures
While specific quantitative data for this compound in 3D organoid cultures is not yet widely published, the following table presents data from a study on another potent and selective PRMT5 inhibitor, PRT543, in adenoid cystic carcinoma (ACC) organoids. This data can serve as a valuable reference for designing experiments with this compound.
| Organoid Line | Inhibitor | IC50 (nM) | Assay | Reference |
| ACC-O-1 | PRT543 | 10.8 | Cell Viability Assay | [3][4] |
| ACC-O-2 | PRT543 | 15.2 | Cell Viability Assay | [3][4] |
| ACC-O-3 | PRT543 | 9.7 | Cell Viability Assay | [3][4] |
Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of organoid viability. These values are specific to the tested PRMT5 inhibitor and organoid models and should be considered as a starting point for optimizing this compound treatment conditions.
Experimental Protocols
General Workflow for this compound Treatment in 3D Organoid Cultures
Caption: General experimental workflow for this compound treatment in 3D organoid cultures.
Detailed Protocol for Organoid Culture and Drug Treatment
Materials:
-
Established 3D organoid cultures (e.g., patient-derived tumor organoids)
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
Organoid culture medium (specific to the organoid type)
-
This compound (powder or stock solution)
-
DMSO (for dissolving this compound)
-
384-well clear-bottom, white-walled plates
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Multichannel pipette and sterile tips
-
Incubator (37°C, 5% CO2)
-
Plate reader for luminescence detection
Procedure:
-
Organoid Culture and Seeding:
-
Culture and expand 3D organoids according to established protocols for the specific organoid type.
-
On the day of the experiment, harvest organoids and resuspend them in a single-cell or small-cluster suspension.
-
Count the cells and determine the appropriate seeding density (typically 500-2000 cells per well in a 384-well plate).
-
Mix the organoid suspension with the basement membrane matrix on ice.
-
Dispense 5-10 µL of the organoid/matrix mixture into the center of each well of a 384-well plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.
-
Gently add 40 µL of pre-warmed organoid culture medium to each well.
-
Culture the organoids for 2-4 days to allow for their formation and stabilization before drug treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in organoid culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the existing medium from the organoid-containing wells.
-
Add 40 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72-120 hours.
-
-
Viability Assay (CellTiter-Glo® 3D):
-
Equilibrate the 384-well plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (40 µL).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound through PRMT5 inhibition.
References
- 1. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor evolution and drug response in patient-derived organoid models of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following GSK3326595 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the pro-apoptotic effects of GSK3326595, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), using flow cytometry. The protocols detailed below are intended to offer standardized procedures for consistent and reproducible results in a research setting.
Introduction
This compound is a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. Overexpression of PRMT5 has been implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. Inhibition of PRMT5 by this compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2] This document outlines the principles and procedures for quantifying this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) flow cytometry assay.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of PRMT5's methyltransferase activity. This leads to a cascade of downstream events culminating in programmed cell death. The key signaling pathways involved include:
-
Activation of the p53 Pathway: PRMT5 inhibition can lead to the activation of the tumor suppressor protein p53.[3] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA, which in turn promote the intrinsic pathway of apoptosis.
-
Modulation of Bcl-2 Family Proteins: Inhibition of PRMT5 has been shown to alter the balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family. An increased ratio of pro-apoptotic to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.
-
Caspase Activation: The release of cytochrome c from the mitochondria following MOMP triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7. These enzymes are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
The following table summarizes representative data on the induction of apoptosis by this compound in various cancer cell lines as measured by Annexin V/PI flow cytometry. Please note that the specific percentages of apoptotic cells can vary depending on the cell line, drug concentration, and duration of exposure. The data presented here is illustrative and compiled from various sources describing the qualitative effects of PRMT5 inhibition.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Z-138 | Mantle Cell Lymphoma | 0.1 | 72 | 15 | 10 | 25 |
| 0.5 | 72 | 30 | 20 | 50 | ||
| MAVER-1 | Mantle Cell Lymphoma | 0.1 | 72 | 10 | 8 | 18 |
| 0.5 | 72 | 25 | 15 | 40 | ||
| MCF-7 | Breast Cancer | 0.5 | 96 | 12 | 7 | 19 |
| 1.0 | 96 | 28 | 18 | 46 | ||
| MDA-MB-468 | Breast Cancer | 0.5 | 96 | 8 | 5 | 13 |
| 1.0 | 96 | 20 | 12 | 32 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO-treated) should be included in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for specific cell types and flow cytometers.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Cold 1X Binding Buffer (component of the kit)
-
Micrcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells and collect them. Combine with the supernatant from the well to include any floating apoptotic cells.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Controls:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Gating Strategy:
-
Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
From the gated population, create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
The four quadrants will represent:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membrane integrity)
-
-
-
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein arginine methyltransferase 5 (PRMT5) inhibition induces lymphoma cell death through reactivation of the retinoblastoma tumor suppressor pathway and polycomb repressor complex 2 (PRC2) silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to GSK3326595 Treatment
Welcome to the technical support center for GSK3326595, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective inhibitor of PRMT5.[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] By inhibiting PRMT5, this compound modulates the expression of genes involved in cell proliferation and survival.[1] One of its key mechanisms is the alteration of pre-mRNA splicing, which can lead to the production of non-functional or pro-apoptotic protein variants.[2]
Q2: In which cancer types has this compound shown activity?
A2: this compound has been investigated in a range of solid tumors and hematologic malignancies. Preclinical and clinical studies have explored its use in myeloid neoplasms (such as myelodysplastic syndrome and acute myeloid leukemia), non-Hodgkin lymphoma, and various solid tumors including adenoid cystic carcinoma and breast cancer.[3][4][5]
Q3: What are the known mechanisms of resistance to this compound?
A3: Acquired resistance to PRMT5 inhibitors like this compound is an emerging area of research. Known mechanisms include:
-
Upregulation of Stathmin 2 (STMN2): In lung adenocarcinoma models, acquired resistance to PRMT5 inhibitors has been linked to the transcriptional upregulation of STMN2, a microtubule-associated protein.[2][6][7]
-
TP53 Mutations: In B-cell lymphomas, mutations in the tumor suppressor gene TP53 have been identified as a biomarker of resistance to this compound.[1][5][8]
-
High Expression of MUSASHI-2 (MSI2): High expression of the RNA-binding protein MSI2 has been identified as a driver of resistance to PRMT5 inhibition in B-cell lymphoma.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of sensitivity to this compound in cell culture over time. | Development of acquired resistance. | 1. Confirm Resistance: Determine the IC50 of this compound in the suspected resistant cells and compare it to the parental cell line. A significant increase in IC50 indicates resistance.2. Investigate Resistance Mechanisms: Analyze the expression of potential resistance markers such as STMN2 (mRNA and protein), and sequence the TP53 gene for mutations. Assess MSI2 expression levels.3. Implement Combination Therapy: Based on the identified resistance mechanism or cancer type, consider combination treatment strategies (see below). |
| High variability in experimental results with this compound. | Inconsistent drug concentration, cell line heterogeneity, or experimental error. | 1. Ensure Proper Drug Handling: this compound should be stored and handled according to the manufacturer's instructions to maintain its stability and activity.2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been cross-contaminated or undergone significant genetic drift.3. Optimize Assay Conditions: Standardize cell seeding densities, treatment times, and assay protocols to minimize variability. |
| Unexpected toxicity or off-target effects observed. | High drug concentration, cell line-specific sensitivities. | 1. Dose-Response Curve: Perform a thorough dose-response analysis to determine the optimal concentration range for your specific cell line.2. Control Experiments: Include appropriate vehicle controls in all experiments to distinguish drug-specific effects from vehicle effects. |
Strategies to Overcome Resistance
Acquired resistance to this compound can be addressed through rational combination therapies. Below are experimentally supported strategies.
Combination with Paclitaxel in Lung Cancer
The upregulation of STMN2 in this compound-resistant lung cancer cells creates a collateral sensitivity to the microtubule-stabilizing agent paclitaxel.[2][6]
Experimental Rationale: STMN2 is a microtubule-destabilizing protein. Its increased expression in resistant cells may render them more dependent on microtubule dynamics, making them hypersensitive to drugs that interfere with this process, like paclitaxel.
Data Summary:
| Cell Line | Treatment | IC50 (this compound) | IC50 (Paclitaxel) | Synergy |
| Parental Lung Cancer (e.g., H23) | Single Agent | ~100 nM[2] | ~2-8 nM[9][10][11] | N/A |
| This compound-Resistant Lung Cancer (H23-R) | Single Agent | >10 µM[2] | Significantly Lower than Parental | N/A |
| Parental/Resistant Lung Cancer | This compound + Paclitaxel | N/A | N/A | Synergistic[2][6] |
Experimental Workflow:
References
- 1. protocols.io [protocols.io]
- 2. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Targeting STMN2 for neuroprotection and neuromuscular recovery in Spinal Muscular Atrophy: evidence from in vitro and in vivo SMA models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Item - IC50 of Paclitaxel in mouse and human lung cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
GSK3326595 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective, and reversible small molecule inhibitor of PRMT5.[1] Its primary mechanism of action is the inhibition of PRMT5's methyltransferase activity, which leads to a decrease in the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This modulation of protein methylation affects various cellular processes, including gene expression, mRNA splicing, and cell proliferation, ultimately leading to the suppression of tumor growth.[1][2]
Q2: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 2 years |
Q3: What is the solubility of this compound in DMSO?
This compound is highly soluble in DMSO. The reported solubility values from various suppliers are summarized below. For optimal dissolution, it is recommended to use freshly opened, anhydrous DMSO, and sonication may be beneficial.
| Supplier | Reported Solubility in DMSO |
| MedChemExpress | 62.5 mg/mL (138.11 mM) |
| Selleck Chemicals | 91 mg/mL (201.08 mM) |
| TargetMol | 55 mg/mL (121.53 mM) |
| BOC Sciences | ≥ 30 mg/mL |
| AbMole | ≥ 25 mg/mL |
Q4: What are the typical working concentrations for cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published studies, a range of concentrations has been shown to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
| Cell Line Type | Effective Concentration Range | Reference |
| Mantle Cell Lymphoma (MCL) | 0.15-10 µM | [3] |
| Breast Cancer | 0.5 µM | [3] |
| HEK-293, A549 | 10-100 nM | [3] |
| Various Cancer Cell Lines | 200 nM | [4] |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
-
Potential Cause: The final concentration of DMSO in the cell culture medium is too high, or the compound's solubility limit in the aqueous environment of the media is exceeded.
-
Recommended Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture media. For sensitive cell lines, a concentration of 0.05% or less is advisable. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in your cell culture medium to reach the final desired concentration. Add the diluted inhibitor to the cells dropwise while gently swirling the plate or flask to ensure rapid and even mixing.
-
Pre-warm Media: Before adding the inhibitor, ensure your cell culture medium is pre-warmed to 37°C. Adding a cold solution to a warm one can sometimes cause precipitation.
-
Serum Considerations: While no specific reports link serum to this compound precipitation, interactions with serum proteins can sometimes affect compound solubility. If you suspect this is an issue, you can try treating cells in serum-free or low-serum media for a short duration, if your experimental design allows.
-
Issue 2: Inconsistent or Lack of Biological Activity
-
Potential Cause: Improper storage leading to degradation of the compound, or insufficient incubation time for the biological effect to manifest.
-
Recommended Solution:
-
Verify Storage Conditions: Ensure that both the powdered compound and DMSO stock solutions have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Freshly Prepare Working Solutions: Prepare fresh dilutions of this compound in cell culture media for each experiment. Do not store the inhibitor in aqueous solutions for extended periods.
-
Optimize Incubation Time: The time required to observe a biological effect can vary. For inhibition of symmetric dimethylarginine (SDMA) marks, a treatment of 24-72 hours is often sufficient. For effects on cell proliferation or apoptosis, longer incubation times (e.g., 3-6 days) may be necessary.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of sterile DMSO to the vial of this compound powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Treatment of Cells in Culture
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to prepare the final working concentrations. For example, to achieve a 1 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Carefully remove the existing medium from the cells (if required by the experimental design) and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Return the cells to the incubator and culture for the desired period.
-
Visualizations
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK3326595 In Vivo Dosing Optimization
Welcome to the technical support center for the use of GSK3326595 in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] By inhibiting PRMT5, this compound modulates the expression of genes involved in cell proliferation and other cellular processes.[4] One of its key mechanisms is the inhibition of cellular mRNA splicing, which can be particularly effective in cancers with mutations in splicing factors.[5] Inhibition of PRMT5 can also lead to the activation of the p53 tumor suppressor pathway by inducing selective splicing of MDM4.[]
Q2: What is a reliable pharmacodynamic (PD) biomarker to confirm this compound activity in vivo?
A2: The most widely used and reliable pharmacodynamic biomarker for this compound activity is the level of symmetric dimethylarginine (SDMA).[1] PRMT5 is the primary enzyme responsible for SDMA formation.[1] A dose-dependent decrease in SDMA levels in tumor tissue and/or plasma following this compound administration confirms target engagement and enzymatic inhibition.[4][6] Several studies have shown a strong correlation between the extent of SDMA reduction and anti-tumor efficacy.[4][7] To achieve significant tumor growth inhibition (>50%), SDMA levels may need to be inhibited by more than 80-90%.[4]
Q3: What are the recommended starting doses for in vivo mouse studies?
A3: The optimal dose of this compound will depend on the specific animal model, tumor type, and administration route. However, based on published preclinical studies, a general starting range can be recommended. Doses in mouse xenograft models have ranged from 10 mg/kg to 200 mg/kg.[4][8]
-
For initial efficacy studies: Doses of 25, 50, and 100 mg/kg administered twice daily (BID) have shown significant tumor growth inhibition in a Z-138 mouse xenograft model.[9] A dose of 10 mg/kg (unspecified frequency) has also been used.[8]
-
For dose-response studies: A range of doses can be tested. For example, in one study, twice-daily oral dosing included 0.2, 0.5, 1.4, 4.2, 12.5, 25, 50, and 100 mg/kg.[4]
-
Once daily (QD) vs. Twice daily (BID): Some studies suggest that BID dosing may lead to greater efficacy and more sustained SDMA inhibition compared to QD dosing.[4]
It is crucial to perform a pilot study to determine the optimal dose and schedule for your specific experimental setup.
Q4: How should I prepare and administer this compound for in vivo experiments?
A4: this compound has been administered in vivo via oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection.[6][8][10][11] The choice of administration route may depend on the experimental goals and the vehicle used.
-
Vehicle Formulation:
-
For oral administration, this compound has been prepared in a methylcellulose solution.[10]
-
For intraperitoneal and intravenous injections, a solution in 20% HP-β-CD (hydroxypropyl-β-cyclodextrin) in saline has been used.[8]
-
This compound is also soluble in DMSO.[9] However, for in vivo use, DMSO concentrations should be kept low to avoid toxicity.
-
Always ensure the final formulation is a clear solution or a homogenous suspension and is well-tolerated by the animals. A small pilot study to assess vehicle tolerance is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No Tumor Growth Inhibition) | 1. Suboptimal Dose or Schedule: The dose may be too low or the dosing frequency insufficient to maintain adequate target inhibition. 2. Poor Bioavailability: The drug may not be reaching the tumor at sufficient concentrations due to issues with formulation, administration route, or animal-specific metabolism. 3. Resistant Tumor Model: The tumor model may be inherently resistant to PRMT5 inhibition. For example, p53 mutant models may show reduced sensitivity.[4] 4. Insufficient Target Engagement: PRMT5 may not be inhibited to the required level. | 1. Dose Escalation Study: Conduct a dose-escalation study (e.g., 25, 50, 100 mg/kg BID) to identify an effective dose. Consider switching from QD to BID dosing.[4] 2. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure plasma and tumor concentrations of this compound. 3. Pharmacodynamic (PD) Analysis: Measure SDMA levels in tumor and/or plasma to confirm target engagement. Aim for >80% SDMA inhibition.[4] 4. Model Selection: Use a tumor model known to be sensitive to PRMT5 inhibition. Check the p53 status of your cell line. |
| Animal Toxicity (Weight Loss, Lethargy, etc.) | 1. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects, especially at high concentrations (e.g., DMSO). 2. On-Target Toxicity: Inhibition of PRMT5 in normal tissues may lead to toxicity. In clinical trials, adverse events included decreased platelet count, fatigue, and nausea.[1][12] 3. Dose Too High: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain and model. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation. 2. Reduce Dose/Frequency: Lower the dose or change the dosing schedule (e.g., from BID to QD). 3. Monitor Animal Health: Closely monitor animals for clinical signs of toxicity such as weight loss, piloerection, and changes in activity.[13] A body weight loss of 5% can be an early indicator of toxicity.[13] 4. Hematological Analysis: Consider performing complete blood counts (CBCs) to monitor for hematological toxicities. |
| Variability in Experimental Results | 1. Inconsistent Dosing Preparation: Inhomogeneity of the drug suspension or inaccuracies in concentration. 2. Inconsistent Administration: Variation in the volume or technique of administration (e.g., oral gavage). 3. Biological Variability: Inherent differences between individual animals. | 1. Standardized Preparation: Ensure the dosing solution/suspension is prepared consistently for each experiment. Vortex or sonicate suspensions immediately before dosing each animal. 2. Consistent Administration Technique: Ensure all personnel are trained and use a consistent technique for drug administration. 3. Sufficient Group Size: Use an adequate number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosages and Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | Dosing Schedule | Efficacy (% TGI) | Reference |
| Mouse Xenograft (Z-138) | Mantle Cell Lymphoma | Oral | 25 mg/kg BID | 52.1% | [4] |
| Mouse Xenograft (Z-138) | Mantle Cell Lymphoma | Oral | 50 mg/kg BID | 88.03% | [4] |
| Mouse Xenograft (Z-138) | Mantle Cell Lymphoma | Oral | 100 mg/kg BID | 106.05% | [4] |
| Mouse Xenograft (Z-138) | Mantle Cell Lymphoma | Oral | 200 mg/kg QD | 102.81% | [4] |
| Mouse Xenograft (REC-1, p53 mutant) | Mantle Cell Lymphoma | Oral | 100 mg/kg BID | 55% | [4] |
| Mouse Xenograft (MV-4-11) | Acute Myeloid Leukemia | Intraperitoneal | 10 mg/kg BID | 39.3% | [8] |
| Transgenic Mouse (MYC-ON) | Hepatocellular Carcinoma | Oral | 25-50 mg/kg QD | Tumor growth suppression | [6][14] |
| Mouse Xenograft (Pancreatic Cancer) | Pancreatic Cancer | Intravenous | 100 mg/kg every 3 days | Tumor growth inhibition | [11] |
TGI: Tumor Growth Inhibition; BID: Twice a day; QD: Once a day
Table 2: Pharmacodynamic Effects of this compound in a Z-138 Mouse Xenograft Model (Oral, BID)
| Dose (mg/kg) | SDMA Inhibition (% vs. Vehicle) |
| 0.2 | 6% |
| 0.5 | 29% |
| 1.4 | 53% |
| 4.2 | 72% |
| 12.5 | 91% |
| 25 | 95% |
| 50 | 92% |
| 100 | 98% |
Data adapted from a study with sampling 2 hours after the last dose following 7 days of treatment.[4]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., Z-138, MV-4-11) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously implant the cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude).[8]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[8]
-
-
Dosing Solution Preparation:
-
Drug Administration:
-
Administer this compound and vehicle to the respective groups according to the chosen dose and schedule (e.g., 50 mg/kg BID via oral gavage).
-
-
Monitoring and Endpoints:
Protocol 2: Pharmacodynamic (PD) Assessment of SDMA Levels
-
Sample Collection:
-
At specified time points after the last dose (e.g., 2 hours), collect tumor tissue and/or blood samples.[4]
-
For blood, collect in tubes containing an anticoagulant and process to obtain plasma.
-
Snap-freeze tumor and plasma samples in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Homogenize tumor tissue in an appropriate lysis buffer.
-
Determine protein concentration in the lysates.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SDMA.
-
Use a loading control antibody (e.g., β-actin or β-tubulin) to normalize the results.[8]
-
Incubate with a suitable secondary antibody and visualize the bands.
-
Quantify band intensity to determine the relative levels of SDMA.
-
Visualizations
Caption: Mechanism of action of this compound as a PRMT5 inhibitor.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for common in vivo experimental issues.
References
- 1. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
troubleshooting GSK3326595 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PRMT5 inhibitor, GSK3326595.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound, with a focus on solubility.
Q1: What is the recommended solvent for dissolving this compound?
A1: The most highly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][] It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.[1] For optimal dissolution, it is advisable to use a freshly opened bottle of DMSO.
Q2: I'm observing particulate matter or incomplete dissolution in DMSO. What should I do?
A2: If you encounter difficulties in dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Gentle sonication of the solution can aid in dissolution.[2]
-
Warming: Gently warming the solution to 37°C can also help to increase solubility.
-
Vortexing: Vigorous vortexing can assist in breaking down any powder clumps and facilitate dissolution.
-
Concentration: Ensure you are not exceeding the known solubility limits of this compound in DMSO. Refer to the solubility data table below for guidance.
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., cell culture medium, PBS). How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some strategies to minimize or prevent this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a small volume of your aqueous medium, mixing thoroughly, and then add this to the final volume.
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and continuous mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.
-
Formulation with Surfactants: For in vivo studies or specific in vitro assays, a formulation containing surfactants like Tween 80 and PEG300 can be used to improve solubility and stability in aqueous environments. A reported formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
Q4: What is the stability of this compound in solid form and in solution?
A4: In its solid form, this compound is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Remarks | Source |
| DMSO | 62.5 mg/mL (~138.11 mM) | Sonication recommended. Use of newly opened, non-hygroscopic DMSO is critical. | [1] |
| DMSO | 55 mg/mL (~121.53 mM) | Sonication is recommended. | [2] |
| DMSO | ≥ 30 mg/mL | - | [] |
| DMSO | ≥ 25 mg/mL | At 25°C. | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (~4.42 mM) | Formulation for in vivo use. Sonication is recommended. | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Materials: this compound powder, anhydrous DMSO (high purity), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 452.55 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 4.5255 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow diagram for dissolving this compound and troubleshooting common solubility issues.
PRMT5 Signaling Pathway and this compound Mechanism of Action
Caption: The PRMT5 signaling pathway and the inhibitory mechanism of this compound.
References
Technical Support Center: Interpreting Unexpected Results from GSK3326595 Studies
Welcome to the technical support center for GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: We observe robust target engagement, as measured by a significant reduction in symmetric dimethylarginine (SDMA) levels, but see limited anti-tumor efficacy in our models. Is this a known phenomenon?
A1: Yes, this is a key observation from clinical studies with this compound. In a Phase I/II study in patients with myeloid neoplasms, this compound monotherapy demonstrated limited clinical activity despite robust target engagement.[1][2] This suggests that while the drug is effectively inhibiting PRMT5, downstream resistance mechanisms or other cellular factors may be limiting its anti-cancer effects in some contexts.
Q2: What are the known mechanisms of resistance to this compound and other PRMT5 inhibitors?
A2: Several mechanisms of resistance to PRMT5 inhibitors have been identified. Key among these are:
-
TP53 Mutations or Deletion: The tumor suppressor protein p53 is a critical mediator of the anti-tumor effects of PRMT5 inhibition.[3][4][5] Loss-of-function mutations or deletion of TP53 can therefore confer resistance.
-
Upregulation of MUSASHI-2 (MSI2): The RNA-binding protein MSI2 has been identified as a driver of resistance to PRMT5 inhibitors.[3][4][5][6] High levels of MSI2 can counteract the effects of PRMT5 inhibition.
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the WNT/β-catenin and AKT/GSK3β pathways, can also contribute to resistance.[7]
Q3: What were the expectations for this compound's efficacy based on preclinical data?
A3: Preclinical studies of this compound demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and significant anti-tumor activity in animal models.[1][2] For instance, the compound has a biochemical IC50 of approximately 6 nM against PRMT5/MEP50 and has been shown to inhibit the growth of various cancer cell lines.[8][9] It also demonstrated tumor growth reduction in a Z-138 mouse xenograft model.[10] The discrepancy between these promising preclinical results and the more modest clinical activity is a critical area of ongoing research.
Q4: Are there specific cancer types or genetic backgrounds that are more likely to respond to this compound?
A4: Preclinical data and exploratory clinical analyses suggest that tumors with certain genetic backgrounds may be more susceptible to PRMT5 inhibition. For example, preclinical models of myeloid malignancies showed decreased proliferation and increased cell death.[1][2] In the clinical setting, some patients with myeloid neoplasms who showed a clinical benefit had mutations in splicing factor genes like SRSF2 and U2AF1.[1][2] This aligns with the known role of PRMT5 in mRNA splicing.
Troubleshooting Guides
Issue 1: Limited or No In Vitro Response to this compound
Possible Cause 1: Intrinsic Resistance
-
Troubleshooting Steps:
-
Assess TP53 Status: Sequence the TP53 gene in your cell lines. Cells with TP53 mutations or deletions are likely to be more resistant.[3][4][5]
-
Measure MSI2 Expression: Quantify MSI2 protein levels by Western blot or mRNA levels by RT-qPCR. High MSI2 expression is a potential driver of resistance.[3][4][5][6]
-
Combination Therapy: Consider combining this compound with inhibitors of pathways that may be compensating for PRMT5 inhibition, such as BCL-2 inhibitors (e.g., venetoclax).[4]
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Confirm Drug Potency: Ensure the this compound compound is active and used at an appropriate concentration range. The biochemical IC50 is ~6 nM, but cellular IC50s can vary.[8][9]
-
Optimize Assay Duration: The anti-proliferative effects of this compound may take several days to become apparent. Ensure your cell viability or proliferation assays are run for a sufficient duration (e.g., 72 hours or longer).
-
Verify Target Engagement: Measure the levels of symmetric dimethylarginine (SDMA) in your treated cells to confirm that this compound is inhibiting PRMT5 activity.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues
-
Troubleshooting Steps:
-
Assess Drug Exposure: In your animal model, measure plasma and tumor concentrations of this compound to ensure adequate exposure.
-
Confirm Target Engagement In Vivo: Measure SDMA levels in tumor tissue from treated animals to verify PRMT5 inhibition in the in vivo setting.
-
Optimize Dosing Regimen: this compound has been administered orally twice daily in some preclinical models.[10] Ensure your dosing schedule is appropriate for maintaining therapeutic concentrations.
-
Possible Cause 2: Tumor Microenvironment
-
Troubleshooting Steps:
-
Consider Stromal Interactions: The tumor microenvironment can influence drug response. Consider using more complex in vitro models, such as 3D cultures or co-cultures with stromal cells, to better mimic the in vivo context.
-
Evaluate Immune Modulation: PRMT5 inhibition has been shown to affect the immune system.[11] The immune status of your animal model could be influencing the therapeutic response.
-
Quantitative Data Summary
Table 1: Preclinical vs. Clinical Efficacy of this compound
| Parameter | Preclinical Data | Clinical Data (Myeloid Neoplasms)[1][2] |
| Potency | Biochemical IC50: ~6 nM[8][9] | Not Applicable |
| In Vitro Activity | Inhibition of proliferation in various cancer cell lines | Not Applicable |
| In Vivo Activity | Tumor growth reduction in xenograft models[10] | Not Applicable |
| Clinical Benefit Rate | Not Applicable | 17% (5 out of 30 patients) |
| Complete Remission | Not Applicable | 3% (1 patient with marrow CR) |
| Stable Disease > 8 weeks | Not Applicable | 13% (4 patients) |
Table 2: Common Adverse Events in Myeloid Neoplasm Study (≥20% of patients) [1][2]
| Adverse Event | Frequency |
| Decreased Platelet Count | 27% |
| Dysgeusia (altered taste) | 23% |
| Fatigue | 20% |
| Nausea | 20% |
Experimental Protocols
Measurement of Symmetric Dimethylarginine (SDMA)
Principle: SDMA is a product of PRMT5 enzymatic activity. Measuring its levels serves as a pharmacodynamic biomarker for target engagement. This can be done using mass spectrometry or ELISA.
Protocol (ELISA - General Steps):
-
Sample Preparation: Collect plasma, serum, or cell lysates.
-
Acylation: Samples, standards, and controls are acylated to derivatize SDMA.
-
ELISA:
-
Add acylated samples, standards, and controls to a microtiter plate pre-coated with SDMA.
-
Add an anti-SDMA antibody.
-
Incubate to allow competitive binding.
-
Wash the plate to remove unbound antibody.
-
Add a peroxidase-conjugated secondary antibody.
-
Wash the plate.
-
Add a substrate solution and measure the absorbance. The signal is inversely proportional to the SDMA concentration.
-
Cell Viability (MTT) Assay
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and viability dye negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: PRMT5 signaling pathway and the mechanism of action of this compound.
References
- 1. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TP53 mutations and RNA-binding protein MUSASHI-2 drive resistance to PRMT5-targeted therapy in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP53 mutations and RNA-binding protein MUSASHI-2 drive resistance to PRMT5-targeted therapy in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing GSK3326595-induced cellular stress artifacts
Welcome to the technical support center for GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to help navigate experimental challenges and minimize cellular stress artifacts that may arise during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, reversible, and SAM-uncompetitive inhibitor of PRMT5.[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] By inhibiting PRMT5, this compound blocks this methylation process, which plays a crucial role in various cellular functions including mRNA splicing, gene transcription, and signal transduction.[2][3] A key downstream effect of PRMT5 inhibition by this compound is the induction of alternative splicing of MDM4, leading to the activation of the p53 tumor suppressor pathway.[][5]
Q2: What are the expected on-target effects of this compound in cancer cell lines?
A2: The primary on-target effects of this compound include a significant reduction in global symmetric dimethylarginine (SDMA) levels, which can be used as a pharmacodynamic biomarker of target engagement.[6][7] This leads to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis in a wide range of cancer cell lines.[3][6] Researchers can also expect to see an increase in the protein levels of p53 and its downstream target, p21.[5][6]
Q3: What is the selectivity profile of this compound?
A3: this compound is a highly selective inhibitor of PRMT5. It has been shown to be over 4,000-fold more selective for PRMT5/MEP50 complex compared to a panel of 20 other methyltransferases.[5] This high selectivity minimizes the likelihood of off-target effects being the primary cause of unexpected experimental results, although it does not entirely rule them out, especially at high concentrations.
Q4: Can this compound induce cellular stress responses that might interfere with my experiments?
A4: Yes, inhibition of PRMT5 by this compound can induce specific cellular stress responses. Notably, it can trigger a cytoprotective autophagic response in some cancer cell lines.[8][9][10] This can lead to variable sensitivity to the inhibitor and may be a source of experimental inconsistency. Additionally, PRMT5 inhibition has been linked to increased levels of reactive oxygen species (ROS), suggesting the induction of oxidative stress.[11]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values or reduced-than-expected potency.
Possible Cause 1: Induction of cytoprotective autophagy.
-
Explanation: this compound can induce autophagy, a cellular survival mechanism, which can counteract the inhibitor's cytotoxic effects and lead to higher IC50 values or a resistant phenotype.[9][10]
-
Troubleshooting Steps:
-
Assess autophagy induction: Monitor the levels of autophagy markers such as LC3-II and p62 by Western blot in this compound-treated cells compared to vehicle-treated controls. An increase in the LC3-II/LC3-I ratio and a decrease in p62 would suggest autophagy induction.
-
Co-treatment with an autophagy inhibitor: Perform cell viability assays with this compound in the presence and absence of an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). A significant decrease in the IC50 of this compound upon co-treatment would confirm the role of cytoprotective autophagy.[]
-
Possible Cause 2: Slow binding kinetics.
-
Explanation: this compound is a slow-binding inhibitor, meaning its inhibitory potency increases with extended pre-incubation time with the enzyme.[12] Insufficient pre-incubation time in biochemical assays can lead to an underestimation of its potency.
-
Troubleshooting Steps:
-
Optimize pre-incubation time: In your in vitro kinase assays, vary the pre-incubation time of this compound with the PRMT5 enzyme (e.g., 30, 60, 120 minutes) before initiating the reaction. Determine the pre-incubation time that results in the lowest and most stable IC50 value. A 60-minute pre-incubation is often sufficient to observe near-maximal potency.[12]
-
Problem 2: High levels of cell death, but unclear if it's apoptosis or necrosis.
Possible Cause: Concentration-dependent switch in cell death mechanism.
-
Explanation: At lower concentrations, this compound typically induces apoptosis. However, at very high concentrations, it might lead to necrosis, which is a more inflammatory and less controlled form of cell death. Distinguishing between these is crucial for interpreting your results correctly.
-
Troubleshooting Steps:
-
Morphological assessment: Examine cell morphology using phase-contrast or fluorescence microscopy. Apoptotic cells often show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically exhibit cell swelling and loss of membrane integrity.
-
Flow cytometry analysis: Use Annexin V and propidium iodide (PI) or another viability dye staining.
-
Apoptotic cells: Annexin V positive, PI negative (early apoptosis) or Annexin V positive, PI positive (late apoptosis).
-
Necrotic cells: Annexin V negative, PI positive (early necrosis) or Annexin V positive, PI positive (late necrosis).
-
-
Biochemical markers: Perform Western blot analysis for key markers of apoptosis, such as cleaved caspase-3 and cleaved PARP. The presence of these markers confirms an apoptotic pathway.
-
Problem 3: Unexpected phenotypic changes unrelated to cell death, or conflicting results with other PRMT5 inhibitors.
Possible Cause: Induction of oxidative stress.
-
Explanation: Inhibition of PRMT5 can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger various cellular responses beyond apoptosis, potentially leading to confounding phenotypic changes.[11]
-
Troubleshooting Steps:
-
Measure ROS levels: Use a fluorescent probe such as DCFDA (2',7'-dichlorofluorescin diacetate) and flow cytometry to quantify intracellular ROS levels in cells treated with this compound versus a vehicle control.
-
Co-treatment with an antioxidant: Test whether the observed phenotype can be rescued or mitigated by co-treating the cells with an antioxidant like N-acetylcysteine (NAC).[11] If the phenotype is reversed, it suggests a significant contribution from oxidative stress.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against PRMT5/MEP50 Complex with Different Peptide Substrates
| Peptide Substrate | IC50 (nM) |
| Histone H4 | 6.2 ± 0.8 |
| Histone H2A | 5.9 - 19.7 |
| SmD3 | 5.9 - 19.7 |
| FUBP1 | 5.9 - 19.7 |
| HNRNPH1 | 5.9 - 19.7 |
| Data compiled from multiple sources indicating potent inhibition across various substrates.[5] |
Table 2: Common Adverse Events Observed in Clinical Trials of this compound (Monotherapy)
| Adverse Event | Frequency |
| Decreased platelet count | 27% |
| Dysgeusia (altered taste) | 23% |
| Fatigue | 20% |
| Nausea | 20% |
| Data from a Phase I/II study in patients with myeloid neoplasms.[13] |
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target Effects and Cellular Stress
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle (e.g., DMSO) for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-target effects: anti-SDMA, anti-p53, anti-p21.
-
Apoptosis: anti-cleaved caspase-3, anti-cleaved PARP.
-
Autophagy: anti-LC3B, anti-p62.
-
Loading control: anti-GAPDH, anti-β-actin, or anti-tubulin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Flow Cytometry for Apoptosis/Necrosis Differentiation
-
Cell Preparation:
-
Treat cells with this compound or vehicle.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population and create a quadrant plot of Annexin V-FITC versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Role of PRMT5 in ULK1-Mediated Autophagy and Breast Cancer Therapy" by Charles Brobbey [medica-musc.researchcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. Autophagy dictates sensitivity to PRMT5 inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK3326595 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, selective, and reversible small molecule inhibitor of PRMT5.[1][2][] It binds to the substrate recognition site of PRMT5, inhibiting its methyltransferase activity.[1] This leads to a decrease in the levels of symmetric dimethylarginine (sDMA) on histone and non-histone protein substrates.[1][4] A key downstream effect is the modulation of mRNA splicing, including the alternative splicing of MDM4, which can lead to the activation of the p53 tumor suppressor pathway.[][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of sensitive cell lines with this compound is expected to lead to:
-
Inhibition of PRMT5 activity: A reduction in global sDMA levels.[4][5][6]
-
Anti-proliferative effects: Inhibition of cell growth and proliferation.[2][][4]
-
Induction of apoptosis: Programmed cell death in susceptible cancer cell lines.[][5]
-
Cell cycle arrest: Halting of the cell cycle progression.
-
Activation of the p53 pathway: Increased levels of p53 and its downstream target, p21.[4][6]
Q3: In which cancer types has this compound shown activity?
A3: Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer cell lines, including lymphomas, breast cancer, lung cancer, colorectal cancer, and glioblastoma.[4][7] Clinical trials have investigated its effects in myeloid neoplasms such as myelodysplastic syndrome (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML).[8][9] However, as a monotherapy, it has shown limited clinical activity in heavily pretreated patients with these conditions.[8][9]
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for PRMT5. It has been shown to be over 4,000-fold more selective for PRMT5/MEP50 complex over a panel of 20 other methyltransferases.[4][10]
Troubleshooting Guide
Issue 1: No observable effect on cell viability or proliferation after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line insensitivity | Not all cell lines are sensitive to PRMT5 inhibition. Consider using a positive control cell line known to be sensitive to this compound (e.g., Z-138, MCF-7).[4] Also, consider cell lines with mutations in splicing factors (e.g., SRSF2, U2AF1) which may confer sensitivity.[8] |
| Incorrect dosage | Perform a dose-response experiment to determine the optimal concentration. IC50 values can range from nanomolar to micromolar depending on the cell line and assay duration.[4][11] |
| Compound inactivity | Ensure proper storage and handling of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO.[4] |
| Insufficient treatment duration | The effects of this compound on cell proliferation may take several days to become apparent. Consider extending the treatment duration (e.g., up to 6 days).[10] |
Issue 2: Inconsistent results in sDMA western blot.
| Possible Cause | Suggested Solution |
| Antibody quality | Use a well-validated antibody specific for symmetric dimethylarginine (sDMA). |
| Loading controls | Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. |
| Treatment duration and dose | A significant reduction in global sDMA levels can be observed after 24-48 hours of treatment with an effective dose of this compound.[5] |
| Positive and Negative Controls | Include a known PRMT5-dependent sDMA substrate as a positive control and a non-PRMT5 methylated protein as a negative control. |
Issue 3: High background in biochemical assays.
| Possible Cause | Suggested Solution |
| Non-specific binding | Optimize blocking steps and antibody concentrations. |
| Reagent quality | Use high-purity reagents and freshly prepared buffers. |
| Assay setup | Include a "no enzyme" or "no substrate" control to determine background signal. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time and dose. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin).
Controls for this compound Experiments
| Experiment | Positive Control | Negative Control |
| Cell Viability/Proliferation | A known sensitive cell line (e.g., Z-138, MCF-7).[4] | A known resistant cell line or vehicle (DMSO) treated cells. |
| Western Blot (sDMA) | Lysate from untreated, PRMT5-expressing cells. | Lysate from PRMT5 knockout/knockdown cells or cells treated with a high dose of this compound. |
| Biochemical Assay (PRMT5 activity) | Recombinant active PRMT5/MEP50 complex. | Heat-inactivated PRMT5/MEP50 complex or a reaction without the methyl donor (SAM). |
| In Vivo Xenograft Study | A vehicle-treated tumor-bearing mouse. | A non-tumor bearing mouse treated with this compound to assess toxicity. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: GSK3326595 and Long-Term Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the long-term effects of GSK3326595 on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, by modifying proteins involved in mRNA splicing, signal transduction, and gene transcription.[2][3] By inhibiting PRMT5, this compound can lead to decreased proliferation and increased cell death in cancer cells.[1][2][3] In preclinical models, its anti-tumor activity has been demonstrated in a range of solid and hematologic tumor cell lines.[2][3]
Q2: What are the expected long-term outcomes of continuous this compound exposure on a cell line?
Prolonged exposure to this compound can lead to several outcomes, primarily:
-
Decreased Cell Proliferation and Viability: Continuous inhibition of PRMT5 is expected to suppress cell growth and may induce apoptosis (programmed cell death).[1]
-
Cellular Senescence: Instead of undergoing apoptosis, some cells may enter a state of irreversible growth arrest known as cellular senescence. This has been observed with PRMT5 inhibition in various cancer cell types.
-
Development of Drug Resistance: A subset of cells may develop resistance to this compound over time, allowing them to proliferate in the presence of the inhibitor.
Q3: How long should I expose my cells to this compound to observe long-term effects?
The timeframe for observing long-term effects can vary depending on the cell line and the concentration of this compound used. Generally, initial signs of senescence or the emergence of resistant colonies can be observed within a few weeks to a couple of months of continuous culture. It is recommended to maintain the culture for at least 4-8 weeks to reliably assess long-term outcomes.
Q4: What concentration of this compound should I use for long-term studies?
For long-term experiments, it is advisable to use a concentration around the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. Using a concentration that is too high may lead to rapid cell death, preventing the observation of long-term effects like senescence and resistance. Conversely, a concentration that is too low may not exert enough selective pressure.
Troubleshooting Guides
Problem 1: All cells die within the first week of treatment.
-
Possible Cause: The concentration of this compound is too high for the specific cell line.
-
Solution: Perform a dose-response curve to determine the IC50 value for your cell line over a shorter period (e.g., 72-96 hours). For long-term studies, start with a concentration at or slightly below the IC50.
-
-
Possible Cause: Solvent toxicity, especially with prolonged exposure. This compound is typically dissolved in DMSO.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%). Run a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess the impact of the solvent alone on cell viability.
-
Problem 2: No significant effect on cell viability is observed even after several weeks.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Gradually increase the concentration of this compound. It is also important to confirm the activity of your compound.
-
-
Possible Cause: The cell line is inherently resistant to PRMT5 inhibition.
-
Solution: Verify the expression and activity of PRMT5 in your cell line. Consider testing a panel of cell lines to find a sensitive model.
-
-
Possible Cause: The compound has degraded in the culture medium.
-
Solution: this compound is generally stable, but for long-term experiments, it is good practice to refresh the medium with a freshly prepared solution of the inhibitor regularly (e.g., every 2-3 days).
-
Problem 3: A subpopulation of cells starts to grow and proliferate after an initial period of growth inhibition.
-
Possible Cause: Development of acquired resistance.
-
Solution: This is an expected potential outcome. Isolate these proliferating colonies and expand them in the presence of this compound to establish a resistant cell line. You can then investigate the mechanisms of resistance.
-
Problem 4: Cells appear enlarged, flattened, and stop dividing, but do not die.
-
Possible Cause: Induction of cellular senescence.
-
Solution: This is another anticipated long-term effect. Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay to confirm the senescent phenotype.
-
Data Presentation
Table 1: Summary of Expected Long-Term Effects of this compound on Cell Viability
| Parameter | Expected Outcome with Continuous this compound Exposure | Typical Timeframe for Observation |
| Cell Proliferation | Gradual decrease followed by stabilization at a lower rate or complete arrest. | Days to Weeks |
| Apoptosis | Initial increase in apoptotic cells, which may decrease over time as resistant or senescent populations emerge. | Days to Weeks |
| Cell Morphology | Sensitive cells may show signs of apoptosis (rounding, detachment). Senescent cells may appear enlarged and flattened. | Weeks |
| IC50 Value | May increase over time in the surviving population, indicating the development of resistance. | Weeks to Months |
| SA-β-gal Staining | Increased number of blue-staining (positive) cells, indicative of senescence. | Weeks |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with this compound
This protocol outlines a general procedure for assessing the long-term effects of this compound on the viability of an adherent cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Trypsin-EDTA
-
Cell counting method (e.g., hemocytometer or automated cell counter)
-
MTT or similar cell viability reagent
Procedure:
-
Initial Seeding: Seed cells in multiple replicate plates at a low density to allow for long-term growth.
-
Treatment Initiation: After 24 hours, replace the medium with fresh medium containing this compound at the desired concentration (e.g., IC50). Include a vehicle control group.
-
Continuous Culture: Maintain the cells in culture, replacing the medium with fresh this compound-containing or vehicle-containing medium every 2-3 days.
-
Passaging: When the vehicle control cells reach 80-90% confluency, passage all cell groups. Re-plate a consistent number of cells for each condition to continue the treatment.
-
Monitoring and Data Collection (Weekly):
-
Cell Counts: At each passage, count the total number of viable cells for each condition.
-
Viability Assay: In a parallel plate, perform an MTT or similar viability assay to assess the metabolic activity of the cells.
-
Morphology: Document cell morphology using a microscope.
-
-
Long-Term Assessment: Continue the experiment for the desired duration (e.g., 4-8 weeks), collecting data at regular intervals.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for detecting cellular senescence in cells treated long-term with this compound.
Materials:
-
Cells cultured on glass coverslips or in culture dishes
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0)
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fix: Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Stain: Add the SA-β-gal staining solution.
-
Incubate: Incubate the cells at 37°C (in a non-CO2 incubator) for 12-24 hours, or until a blue color develops in senescent cells.
-
Visualize: Observe the cells under a light microscope and quantify the percentage of blue, senescent cells.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for long-term viability.
Caption: Troubleshooting flowchart for long-term studies.
References
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: GSK3326595 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific cellular dependencies. One such promising target is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in a variety of malignancies, including hematological cancers and solid tumors.[1][2] PRMT5 plays a crucial role in cellular processes such as mRNA splicing, signal transduction, and the regulation of gene expression.[3][4] Its inhibition has emerged as a compelling strategy to induce cancer cell death. This guide provides an objective comparison of GSK3326595, a first-in-class PRMT5 inhibitor, with other notable PRMT5 inhibitors that have entered clinical development, supported by experimental data.
Overview of PRMT5 Inhibition
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is critical for the proper functioning of the spliceosome and for the regulation of key signaling pathways involved in cell proliferation and survival.[1][3] Dysregulation of PRMT5 activity has been linked to oncogenesis, making it an attractive therapeutic target.[5] PRMT5 inhibitors can be broadly categorized based on their mechanism of action, with the most common being S-adenosylmethionine (SAM)-competitive inhibitors.[6][7]
Comparative Analysis of Key PRMT5 Inhibitors
This section details the biochemical potency, cellular activity, and clinical trial outcomes for this compound, JNJ-64619178, and PF-06939999.
This compound (Pemrametostat)
This compound is a potent, selective, and reversible inhibitor of PRMT5.[8][9] It functions as a SAM-uncompetitive and peptide-competitive inhibitor.[9] While it showed initial promise, the clinical development of this compound has been discontinued.[10]
JNJ-64619178 (Onametostat)
JNJ-64619178 is a highly potent and selective, orally bioavailable PRMT5 inhibitor.[6][11] It is described as a pseudo-irreversible inhibitor that binds to both the SAM and substrate-binding pockets of the PRMT5/MEP50 complex.[4][12]
PF-06939999
PF-06939999 is an orally active, SAM-competitive inhibitor of PRMT5.[6][7] It has demonstrated anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and has been evaluated in Phase 1 clinical trials.[13][14]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, JNJ-64619178, and PF-06939999. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | PRMT5/MEP50 | 6.2 ± 0.8 | Biochemical assay with histone H4 peptide substrate.[8] |
| JNJ-64619178 | PRMT5/MEP50 | 0.14 | In vitro biochemical assay.[11][15][16] |
| PF-06939999 | PRMT5 | Not explicitly stated in biochemical assay, cellular IC50 reported. | - |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Assay |
| This compound | Z-138 (Mantle Cell Lymphoma) | 2.5 | SDMA ELISA after 3 days of treatment.[8] |
| This compound | HCT-116 (Colon Carcinoma) | 189 | Cellular proliferation assay.[17] |
| JNJ-64619178 | NCI-H1048 (Small Cell Lung Cancer) | Not explicitly stated, potent inhibition of cell proliferation. | MTT assay after 6-day continuous treatment.[12] |
| PF-06939999 | A427 (NSCLC) | 1.1 | Inhibition of SDMA protein expression.[7] |
Table 3: Clinical Trial Overview
| Inhibitor | Phase | Key Findings |
| This compound | Phase I/II (METEOR-1) | Modest efficacy in advanced solid tumors and non-Hodgkin lymphoma (NHL).[6][18] Confirmed partial responses in adenoid cystic carcinoma (ACC) and ER-positive breast cancer.[18] Limited clinical activity in myeloid neoplasms.[10] Development discontinued.[10] |
| JNJ-64619178 | Phase I | Manageable dose-dependent toxicity.[2][19] Preliminary antitumor activity in advanced solid tumors, particularly in patients with ACC (ORR of 11.5%).[6][19] No objective responses observed in lower-risk myelodysplastic syndromes (MDS).[3] |
| PF-06939999 | Phase I | Dose-dependent and manageable toxicities.[13][14] Partial responses observed in patients with head and neck squamous cell carcinoma (HNSCC) and NSCLC.[6][13] The study was terminated based on a strategic portfolio evaluation.[20] |
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 impacts several critical cellular pathways. The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 signaling pathway and its downstream effects.
Caption: Experimental workflow for PRMT5 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of common protocols used to assess PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay (e.g., AlphaLISA)
This assay is a high-throughput method to screen for inhibitors of PRMT5 enzymatic activity.
-
Reagent Preparation : Prepare an assay buffer containing PRMT5 enzyme, the methyl donor SAM, and a biotinylated peptide substrate (e.g., derived from histone H4).
-
Compound Dispensing : Add test compounds at various concentrations to a microplate.
-
Enzymatic Reaction : Initiate the reaction by adding the reagent mix to the wells. Incubate at room temperature to allow for methylation of the substrate.
-
Detection : Add acceptor beads conjugated with an antibody specific for the symmetrically dimethylated substrate and streptavidin-coated donor beads. In the presence of the methylated product, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.
-
Data Analysis : The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.[21]
Cellular Symmetric Dimethylarginine (SDMA) Assay
This assay measures the ability of an inhibitor to block PRMT5 activity within a cellular context by quantifying the levels of SDMA, a direct product of PRMT5 activity.
-
Cell Culture and Treatment : Culture cancer cell lines in appropriate media and treat with varying concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification : Determine the protein concentration of the lysates to ensure equal loading.
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SDMA.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay) :
-
Coat a microplate with a capture antibody for a specific substrate of PRMT5.
-
Add cell lysates to the wells.
-
Add a detection antibody that recognizes the SDMA modification.
-
Add a secondary antibody conjugated to an enzyme and a substrate to generate a colorimetric or fluorescent signal.
-
-
Data Analysis : Quantify the band intensity (Western Blot) or signal (ELISA) and normalize to a loading control (e.g., β-actin) or total protein. Determine the EC50 value for SDMA inhibition.[8][22]
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of PRMT5 inhibitors on the growth and viability of cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the PRMT5 inhibitor for a defined period (e.g., 3-6 days).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.[12][23]
Conclusion
The development of PRMT5 inhibitors represents a promising avenue in oncology. While the first-in-class inhibitor, this compound, showed modest clinical activity leading to the discontinuation of its development, it paved the way for a new generation of molecules.[6][10] Inhibitors like JNJ-64619178 and PF-06939999 have demonstrated encouraging preclinical and early clinical signals, particularly in specific tumor types.[6][19] The future of PRMT5-targeted therapy will likely involve the identification of predictive biomarkers to select patient populations most likely to respond, as well as exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms. The data and protocols presented in this guide offer a foundational understanding for researchers and clinicians working to advance this exciting class of anti-cancer agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. oncologynews.com.au [oncologynews.com.au]
- 3. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. onclive.com [onclive.com]
- 19. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.pfizer.com [cdn.pfizer.com]
- 21. benchchem.com [benchchem.com]
- 22. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 23. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRMT5 Inhibitors: GSK3326595 vs. EPZ015666 in Mantle Cell Lymphoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent PRMT5 inhibitors, GSK3326595 and EPZ015666, in the context of mantle cell lymphoma (MCL). This analysis is based on available experimental data to inform research and development decisions.
Mantle cell lymphoma is a challenging B-cell non-Hodgkin lymphoma, and targeting protein arginine methyltransferase 5 (PRMT5) has emerged as a promising therapeutic strategy.[1][2] PRMT5 is overexpressed in MCL and plays a crucial role in tumorigenesis through the regulation of various cellular processes.[3][4] Both this compound and EPZ015666 are selective inhibitors of PRMT5, with EPZ015666 (also known as GSK3235025) being a precursor to the clinically evaluated this compound.[5][6] This guide synthesizes preclinical data to compare their performance.
At a Glance: Key Performance Indicators
| Parameter | This compound | EPZ015666 (GSK3235025) |
| Biochemical Potency (IC50) | Not explicitly stated for direct comparison | 22 nM[4][7] |
| Cellular Potency (IC50 in MCL cell lines) | Not explicitly stated for direct comparison | 96-904 nM (Z-138, Granta-519, Maver-1, Mino, and Jeko-1)[8] |
| In Vivo Efficacy (MCL Xenograft Models) | Significant dose-dependent anti-tumor effect. At 100 mg/kg BID, tumor growth inhibition (TGI) was 106.05% in a Z-138 xenograft model.[9] Partial TGI (55%) was observed in a p53 mutant REC-1 model at the same dosage.[9] | Dose-dependent antitumor activity in multiple MCL xenograft models.[4][7] In Z-138 and Maver-1 models, 200 mg/kg BID induced tumor stasis with >93% and >70% TGI, respectively.[10] |
| Clinical Development | Phase I/II clinical trials (e.g., NCT02783300) for solid tumors and non-Hodgkin's lymphoma.[2][3][11] | Preclinical development; a validated chemical probe.[4][7] |
Mechanism of Action: Targeting PRMT5
Both this compound and EPZ015666 are potent and selective inhibitors of PRMT5, a type II arginine methyltransferase.[4][12] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of gene expression, mRNA splicing, signal transduction, and the DNA damage response.[13] In MCL, the overexpression of PRMT5 contributes to oncogenesis by supporting various pro-survival pathways.[1][14]
By inhibiting PRMT5, these molecules block the symmetric dimethylation of key substrates, such as SmD3, a component of the spliceosome.[4][7] This disruption of normal cellular processes can lead to cell cycle arrest and apoptosis in cancer cells.[5][14] this compound has been shown to activate the p53 pathway by inducing selective splicing of MDM4, a negative regulator of p53.[9]
Preclinical Performance in Mantle Cell Lymphoma
In Vitro Studies
EPZ015666 has demonstrated potent anti-proliferative effects in a panel of MCL cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability were in the nanomolar range, varying between 96 nM and 904 nM across cell lines including Z-138, Granta-519, Maver-1, Mino, and Jeko-1.[8] Treatment with EPZ015666 also led to a concentration-dependent inhibition of SmD3 methylation, confirming its on-target activity in a cellular context.[4][7]
In Vivo Studies
Both inhibitors have shown significant anti-tumor activity in MCL xenograft models.
-
This compound: In a Z-138 (p53 wild-type) MCL xenograft model, oral administration of this compound resulted in a dose-dependent anti-tumor effect. A twice-daily (BID) dosing schedule of 100 mg/kg led to a tumor growth inhibition (TGI) of 106.05%.[9] Notably, in a p53 mutant MCL xenograft model (REC-1), this compound still demonstrated activity, with a 100 mg/kg BID dose resulting in a 55% TGI, suggesting its efficacy is not solely dependent on a wild-type p53 status.[9]
-
EPZ015666: Oral dosing of EPZ015666 also demonstrated robust, dose-dependent antitumor activity in multiple MCL xenograft models.[4][7] In the Z-138 xenograft model, a 200 mg/kg BID dose induced tumor stasis with over 93% TGI.[10] In the Maver-1 xenograft model, the same dose resulted in over 70% TGI.[10]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of these PRMT5 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Methodology:
-
MCL cell lines (e.g., Z-138, Granta-519) are seeded into 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of the PRMT5 inhibitor (this compound or EPZ015666) or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period, typically several days, to allow for the anti-proliferative effects of the compounds to manifest.[16]
-
The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the release of ATP.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.[17]
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This technique is used to detect the levels of symmetrically dimethylated arginine on proteins, providing a direct measure of PRMT5 inhibition.
Methodology:
-
MCL cells are treated with the PRMT5 inhibitor or vehicle control for a specified time.
-
Cells are harvested, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for SDMA. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting signal is detected, allowing for the visualization and quantification of SDMA levels.[1]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Immunocompromised mice (e.g., SCID or NSG) are subcutaneously injected with MCL cells (e.g., Z-138).[10]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment groups receive the PRMT5 inhibitor (this compound or EPZ015666) via oral gavage at various doses and schedules (e.g., once or twice daily).[9][17] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
-
Tumor and blood samples can be collected for pharmacodynamic analysis (e.g., measuring SDMA levels) to correlate target engagement with efficacy.[10]
Conclusion
Both this compound and EPZ015666 are potent and selective inhibitors of PRMT5 with significant preclinical activity against mantle cell lymphoma. EPZ015666 has been thoroughly characterized in preclinical models, demonstrating nanomolar potency in vitro and robust tumor growth inhibition in vivo. This compound, a clinically investigated successor, also shows strong in vivo efficacy, including in a p53 mutant model, highlighting its potential for broader application in MCL. The data suggests that PRMT5 inhibition is a viable therapeutic strategy for MCL, and this compound represents a promising clinical candidate in this class. Further head-to-head preclinical studies and continued clinical evaluation of this compound will be crucial in fully defining its therapeutic potential in this disease.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. [vivo.weill.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-64619178 vs. GSK3326595: A Comparative Guide for PRMT5 Inhibitors
In the landscape of targeted cancer therapy, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target. This enzyme plays a crucial role in various cellular processes, including RNA splicing and signal transduction, and its dysregulation is implicated in numerous malignancies.[1] Two prominent small molecule inhibitors of PRMT5, JNJ-64619178 (Onametostat) and GSK3326595, have advanced into clinical development, offering potential therapeutic avenues for a range of solid tumors and hematological cancers. This guide provides a detailed, data-driven comparison of these two agents to assist researchers, scientists, and drug development professionals in understanding their key attributes.
At a Glance: JNJ-64619178 vs. This compound
| Feature | JNJ-64619178 | This compound |
| Mechanism of Action | Pseudo-irreversible, SAM-competitive inhibitor[1] | Reversible, substrate-competitive inhibitor[2] |
| Binding Pocket | Binds to both the S-adenosylmethionine (SAM) and substrate binding pockets[3] | Binds to the substrate peptide cleft[2] |
| Target Engagement | Prolonged, pseudo-irreversible inhibition of protein arginine dimethylation | Reversible inhibition of PRMT5 activity |
| Clinical Development | Phase 1 trials in advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and lower-risk Myelodysplastic Syndromes (MDS) (NCT03573310)[4][5][6] | Phase 1/2 trials in advanced solid tumors and myeloid neoplasms (METEOR-1, NCT02783300)[7][8] |
Biochemical and Cellular Potency
A direct head-to-head comparison of the biochemical potency of JNJ-64619178 and this compound in the same study is not publicly available. However, data from separate publications provide insights into their respective activities.
Table 1: Biochemical and Cellular Potency
| Parameter | JNJ-64619178 | This compound |
| Biochemical IC50 | 0.14 nM (against PRMT5/MEP50) | 6.2 ± 0.8 nM (against PRMT5/MEP50)[2] |
| Cellular Activity (GI50) | Potent antiproliferative activity in subsets of cancer cell lines[9] | Potent anti-proliferative effects in various tumor cell lines |
Preclinical In Vivo Efficacy
Both JNJ-64619178 and this compound have demonstrated anti-tumor activity in various preclinical xenograft models.
Table 2: Preclinical In Vivo Efficacy
| Model | Compound | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 lymphoma xenograft | This compound | 100 mg/kg BID | 106.05% | [10] |
| Z-138 lymphoma xenograft | This compound | 200 mg/kg QD | 102.81% | [10] |
| Granta-519 lymphoma xenograft | This compound | 100 mg/kg daily | Significant TGI | [11] |
| Maver-1 lymphoma xenograft | This compound | 100 mg/kg daily | Significant TGI | [11] |
| CHLA20 neuroblastoma xenograft | This compound | Not specified | Significant TGI and metastasis inhibition | [12] |
| NGP neuroblastoma xenograft | This compound | Not specified | Significant TGI and metastasis inhibition | [12] |
| Human lung and hematologic preclinical models | JNJ-64619178 | Not specified | Potent anti-tumor efficacy | [9] |
Clinical Trial Data
Both molecules have undergone Phase 1 clinical evaluation, providing initial safety and efficacy data in human subjects.
Table 3: Phase 1 Clinical Trial Overview
| Parameter | JNJ-64619178 (NCT03573310) | This compound (METEOR-1, NCT02783300) |
| Patient Population | Advanced solid tumors, NHL, lower-risk MDS[4] | Advanced solid tumors, NHL[7][8] |
| Dose Limiting Toxicity (DLT) | Thrombocytopenia[4] | Not explicitly stated as a sole DLT, but hematological toxicities were observed. |
| Recommended Phase 2 Dose (RP2D) | 1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily[4] | 400 mg once daily, later adjusted to 300 mg daily[7][13] |
| Overall Response Rate (ORR) | 5.6% (5/90 patients) in a broad population of advanced cancers[4] | 3 confirmed partial responses in solid tumors; 10% ORR in NHL[7] |
| Efficacy in Adenoid Cystic Carcinoma (ACC) | 11.5% ORR (3/26 patients) with a median PFS of 19.1 months[4] | 2 confirmed partial responses in 50 patients[7] |
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 by JNJ-64619178 and this compound impacts downstream signaling pathways crucial for cancer cell proliferation and survival. A simplified representation of the PRMT5 signaling pathway is provided below.
Caption: Simplified PRMT5 signaling pathway and points of inhibition.
A general workflow for evaluating PRMT5 inhibitors is depicted below, outlining the key experimental stages from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
Detailed Experimental Protocols
PRMT5 Enzymatic Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of PRMT5 inhibitors.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Histone H4 peptide (substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (JNJ-64619178 or this compound) dissolved in DMSO
-
Scintillation cocktail
-
Filter plates and a microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of the histone H4 peptide and [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[14][15]
-
Cellular Proliferation Assay (MTT Assay - General Protocol)
This protocol outlines a standard procedure to assess the effect of PRMT5 inhibitors on cancer cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (JNJ-64619178 or this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[16][17][18]
-
Western Blot for Target Engagement (sDMA Levels - General Protocol)
This protocol is used to confirm that the PRMT5 inhibitor is engaging its target in cells by measuring the levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Test compounds (JNJ-64619178 or this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-sDMA, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compounds for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.[19][20][21][22]
-
Conclusion
JNJ-64619178 and this compound are both potent PRMT5 inhibitors with demonstrated preclinical and clinical activity. Key differentiators include their mechanism of action, with JNJ-64619178 exhibiting pseudo-irreversible binding and this compound acting as a reversible inhibitor. This difference in binding kinetics may have implications for dosing schedules and the duration of target engagement. Both agents have shown promise in adenoid cystic carcinoma, suggesting a potential shared vulnerability in this tumor type.[3][23] However, the overall response rates in broader solid tumor populations in Phase 1 trials were modest, highlighting the need for biomarker-driven patient selection strategies to optimize their clinical application. Further head-to-head studies would be invaluable for a more direct comparison of their therapeutic potential.
References
- 1. Nucleoside protein arginine methyltransferase 5 (PRMT5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. nacalai.com [nacalai.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of GSK3326595 for PRMT5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK3326595's selectivity for Protein Arginine Methyltransferase 5 (PRMT5) against other known PRMT5 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and validation of this compound for research and development purposes.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene expression, RNA splicing, and signal transduction.[1][2] Its overexpression has been implicated in numerous cancers, making it a promising therapeutic target.[3][4] this compound is a potent, selective, and reversible small-molecule inhibitor of PRMT5 that binds to its substrate recognition site.[1][5]
Data Presentation: Comparative Selectivity of PRMT5 Inhibitors
The following table summarizes the selectivity and potency of this compound in comparison to other notable PRMT5 inhibitors. The data highlights the high selectivity of this compound for PRMT5 over other methyltransferases.
| Inhibitor | PRMT5 IC50 (nM) | Selectivity | Mechanism of Action |
| This compound | 5.9 - 19.7 (substrate-dependent)[6] | >4,000-fold vs. a panel of 20 methyltransferases[6] | Substrate-competitive, SAM-uncompetitive[4] |
| JNJ-64619178 | Potent (specific IC50 not detailed in provided results) | Highly selective[5] | Irreversible, binds to SAM and guanidino-binding pockets[7] |
| AMG 193 | Potent (specific IC50 not detailed in provided results) | MTAP-cooperative, selective for MTAP-deleted cancers[5] | MTA-cooperative[5] |
| PRT811 | Potent (specific IC50 not detailed in provided results) | Selective, brain-penetrant[5][7] | Not specified |
| LLY-283 | Potent (specific IC50 not detailed in provided results) | Highly selective[8] | SAM-competitive[8] |
| Compound 20 | 4.2[9] | Not specified | Not specified |
Experimental Protocols
The validation of PRMT5 inhibitor selectivity involves a combination of biochemical and cellular assays.
1. Biochemical Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PRMT5.
-
Methodology:
-
The PRMT5/MEP50 complex is incubated with a specific substrate (e.g., a peptide derived from histone H4) and the methyl donor S-adenosyl-L-methionine (SAM).
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The reaction measures the transfer of a methyl group from SAM to the substrate. This can be quantified using methods like the AptaFluor SAH Assay, which directly detects the product S-adenosyl-L-homocysteine (SAH).[10]
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
To determine selectivity, this assay is repeated with a panel of other methyltransferases.
-
2. Cellular Assay: In-Cell Western (ICW)
-
Objective: To measure the inhibition of PRMT5 activity within a cellular context by quantifying the levels of symmetric dimethylarginine (sDMA).
-
Methodology:
-
Cancer cell lines (e.g., Z-138 mantle cell lymphoma) are treated with the PRMT5 inhibitor at various concentrations for a specified period.
-
Cells are then fixed and permeabilized in a microplate.
-
A primary antibody specific to sDMA is added, followed by a fluorescently labeled secondary antibody.
-
A normalization antibody (e.g., against a housekeeping protein) with a different fluorescent label is also used.
-
The plate is scanned to quantify the fluorescence intensity for both antibodies.
-
The sDMA signal is normalized to the housekeeping protein signal, and the IC50 value is determined.[11]
-
3. Proteome-wide Specificity Assays
-
Objective: To assess the global selectivity of the inhibitor across the entire proteome.
-
Methodology (Drug Affinity Chromatography):
-
The inhibitor is immobilized on a solid support to create an affinity matrix.
-
A cell lysate is passed over the matrix, allowing proteins that bind to the inhibitor to be captured.
-
The bound proteins are then eluted and identified using mass spectrometry.
-
A competition experiment is performed where the cell lysate is pre-incubated with a surplus of the free inhibitor before being passed over the matrix. A specific interaction is validated if the protein is no longer captured in the presence of the free inhibitor.[11][12]
-
Visualizations
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for validating PRMT5 inhibitor selectivity.
References
- 1. Facebook [cancer.gov]
- 2. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Validate User [ashpublications.org]
- 5. onclive.com [onclive.com]
- 6. caymanchem.com [caymanchem.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Selectivity of GSK3326595: A Comparative Guide to PRMT5 Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a targeted inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other methyltransferases. The data presented herein, compiled from publicly available studies, offers a quantitative and objective assessment to inform research and development decisions.
This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies. Its mechanism of action involves the selective inhibition of PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. The therapeutic efficacy of this compound is intrinsically linked to its high selectivity for PRMT5, minimizing off-target effects and potential toxicity.
Comparative Selectivity Profile of PRMT5 Inhibitors
To contextualize the selectivity of this compound, this guide presents a comparative analysis with other known PRMT5 inhibitors. The following table summarizes the inhibitory activity (IC50 values) of these compounds against PRMT5 and a panel of other methyltransferases.
| Inhibitor | Target | IC50 (nM) | Other Methyltransferases Tested | Cross-Reactivity Profile |
| This compound | PRMT5/MEP50 | 6.2 | Panel of 20 methyltransferases | >4,000-fold selective for PRMT5/MEP50 .[1] IC50 for PRMT9 > 40,000 nM. The complete list of the 20 tested methyltransferases is not publicly available. |
| JNJ-64619178 | PRMT5/MEP50 | 0.14 | Panel of 37 methyltransferases | Highly selective. At 10 µM, <15% inhibition of PRMT1 and PRMT7. No significant inhibition of other tested lysine and DNA methyltransferases. Specific IC50 values against the full panel are not publicly available. |
| EPZ015666 | PRMT5 | 22 | Panel of other histone methyltransferases | Broad selectivity against other histone methyltransferases. Specific IC50 values against the panel are not publicly available.[2] |
| CMP-5 | PRMT5 | - (Potent) | PRMT1, PRMT4, PRMT7 | No activity observed against PRMT1, PRMT4, and PRMT7. |
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical drug development. The following section outlines a typical experimental protocol used to assess the cross-reactivity of PRMT5 inhibitors.
Biochemical Radiometric Methyltransferase Assay
This assay is a common method to determine the potency and selectivity of methyltransferase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of methyltransferases.
Materials:
-
Recombinant human methyltransferase enzymes (e.g., PRMT5/MEP50 complex, PRMT1, PRMT3, etc.)
-
Methyl donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methyl acceptor substrate (e.g., histone H4 peptide for PRMT5)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, the respective methyltransferase enzyme, and the methyl acceptor substrate.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measurement of Radioactivity: Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate. After washing, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 by this compound impacts multiple downstream signaling pathways implicated in cancer cell proliferation and survival. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for assessing inhibitor selectivity.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining Methyltransferase Inhibitor Selectivity.
References
Unlocking Synergistic Anticancer Effects: A Comparative Guide to GSK3326595 and PARP Inhibitor Combinations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the PRMT5 inhibitor GSK3326595 with various PARP inhibitors. Supported by experimental data, this document delves into the quantitative measures of this synergy, detailed experimental protocols, and the underlying molecular pathways.
The combination of this compound, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), with poly (ADP-ribose) polymerase (PARP) inhibitors has emerged as a promising therapeutic strategy in oncology. This synergy is particularly relevant in breast and ovarian cancers, where it has been shown to enhance anti-tumor activity. This guide synthesizes findings from multiple studies to provide a clear comparison of this compound's performance with different PARP inhibitors, including Talazoparib, Olaparib, and Niraparib.
Quantitative Analysis of Synergistic Efficacy
The synergistic relationship between this compound and PARP inhibitors has been quantified in various cancer cell lines, primarily through the assessment of cell viability and the calculation of synergy scores. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug, and a lower IC50 value indicates a more potent compound. When combined, a synergistic interaction allows for lower concentrations of each drug to achieve a significant therapeutic effect.
One key study investigated the combination of this compound and the PARP inhibitor Talazoparib across a panel of seven breast cancer cell lines. The results demonstrate significant synergy, which appears to be independent of the BRCA1/2 and MTAP mutational status of the cell lines[1][2].
Table 1: Synergistic Effects of this compound and Talazoparib in Breast Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Talazoparib IC50 (nM) | Maximum Synergy Score (SYN_MAX) | BRCA1/2 Status | MTAP Status |
| HCC1806 | 0.04 | 11 | 16.3 | WT | WT |
| MDAMB468 | 0.04 | 34 | 24.1 | WT | WT |
| MDAMB231 | 1.8 | 21 | 21.5 | WT | null |
| SUM149PT | 12.6 | 0.39 | 10.9 | mut | WT |
| MDAMB436 | 12.6 | 4.49 | 11.4 | mut | WT |
| MX-1 | 25.2 | 11 | 14.8 | mut | WT |
| HCC1428 | >50 | >50,000 | 8.7 | mut | WT |
Data sourced from a study on the synergy between this compound and Talazoparib in breast cancer cell lines.[1][2] SYN_MAX scores were calculated using the Loewe model in Combenefit software, where higher scores indicate stronger synergy.
While comprehensive, direct comparative studies of this compound with Olaparib and Niraparib across the same panel of cell lines are not as readily available, existing data suggest a similar synergistic potential. For instance, inhibition of PRMT5 with this compound has been shown to increase markers of DNA damage and result in increased growth inhibition when combined with the PARP inhibitor Niraparib in breast and ovarian cancer cell lines[3][4].
General sensitivity of various breast cancer cell lines to Olaparib has also been documented, providing a basis for predicting potential synergistic interactions with this compound.
Table 2: IC50 Values of Olaparib in Various Breast Cancer Cell Lines
| Cell Line | Olaparib IC50 (µM) |
| MCF-7 | 10 - 19.8 |
| MDA-MB-231 | 14 |
| HCC1937 | 96 - 150 |
| MDA-MB-436 | 4.7 |
| SKBR3 | 4.2 |
IC50 values are sourced from multiple studies and may vary based on experimental conditions.
Underlying Mechanisms of Synergy: A Pathway Perspective
The synergistic effect of combining this compound with PARP inhibitors is rooted in their complementary roles in the DNA damage response (DDR) pathway. PRMT5 is known to regulate the expression of several key DDR genes. By inhibiting PRMT5 with this compound, the expression of these crucial repair genes is downregulated, leading to an accumulation of DNA damage within cancer cells. This creates a state of "synthetic lethality" when combined with a PARP inhibitor, which blocks a key pathway for repairing single-strand DNA breaks. The inability to repair DNA damage through multiple pathways ultimately leads to cancer cell death.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, this section outlines the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PARP inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)
Immunofluorescence is used to visualize and quantify DNA double-strand breaks through the detection of specific protein markers like γH2AX and 53BP1.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat them with the drugs of interest.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular targets.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for γH2AX and/or 53BP1.
-
Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2AX and 53BP1 foci per nucleus.
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes, such as those involved in the DNA damage response.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target DDR genes, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
The combination of the PRMT5 inhibitor this compound with PARP inhibitors represents a compelling strategy to enhance anticancer efficacy, particularly in breast and ovarian cancers. The synergistic interaction is supported by robust preclinical data demonstrating increased cytotoxicity and is mechanistically linked to the dual disruption of DNA damage response pathways. This guide provides a foundational understanding of this promising combination therapy, offering valuable insights for researchers and clinicians working towards the development of more effective cancer treatments. Further investigation into the clinical translation of these findings is warranted.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 2. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK3326595: A Comparative Analysis of Efficacy Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is an orally available, selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, mRNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] Overexpression of PRMT5 has been observed in a variety of cancers, making it a compelling target for therapeutic intervention.[3] this compound is being investigated in multiple clinical trials for its potential to inhibit tumor growth across different cancer types. This guide provides a comparative overview of the efficacy of this compound in various cancer subtypes based on available clinical trial data, details the experimental protocols used in these studies, and visualizes the key signaling pathways and workflows.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of arginine on its substrate proteins. One of the key mechanisms of action is through the inhibition of cellular mRNA splicing and the upregulation of tumor suppressor functions.[2][4] This can induce a synthetic lethal phenotype in cancers with mutations in splicing factors.[2][4]
Efficacy in Solid Tumors: The METEOR-1 Trial
The Phase I METEOR-1 trial (NCT02783300) evaluated the safety and efficacy of this compound in patients with advanced solid tumors and non-Hodgkin's lymphoma.[5][6][7]
Quantitative Data Summary
| Cancer Subtype | Number of Patients (n) | Overall Response Rate (ORR) | Clinical Benefit | Duration of Response (DOR) |
| Adenoid Cystic Carcinoma (ACC) | 50 | 4% (2 Partial Responses) | - Previously treated: 1 PR- Treatment-naïve: 1 PR | - Previously treated: 9.3 months- Treatment-naïve: 1.9 months |
| Estrogen Receptor-Positive (ER+) Breast Cancer | 47 | 2% (1 Partial Response) | - | 3.7 months |
| Non-Hodgkin Lymphoma (NHL) | 29 | 10% | - 1 Follicular Lymphoma (Complete Response)- 1 Diffuse Large B-cell Lymphoma (Complete Response)- 1 Follicular Lymphoma (Partial Response) | - Follicular Lymphoma (CR): 32.4 months (ongoing)- DLBCL (CR): 3.4 months- Follicular Lymphoma (PR): 2.7 months |
Data from the METEOR-1 trial as presented at the 2022 ESMO Congress.[5]
Efficacy in Myeloid Neoplasms
A Phase I/II study (NCT03614728) investigated the safety and clinical activity of this compound in patients with relapsed/refractory myelodysplastic syndrome (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML).[4][8][9]
Quantitative Data Summary
| Disease | Number of Patients (n) | Clinical Benefit Rate (CBR) | Responses |
| Myeloid Neoplasms (MDS, CMML, AML) | 30 | 17% | - 1 patient with marrow complete response (mCR)- 4 patients with stable disease >8 weeks |
Of the five patients who showed a clinical benefit, three had an SRSF2 mutation and one had a U2AF1 mutation, suggesting a potential link between response and spliceosome mutations.[9]
Experimental Protocols
Detailed, step-by-step experimental protocols for clinical trials are often proprietary. However, based on published literature and clinical trial documentation, the following methodologies are employed:
Pharmacodynamic Assessment: Measurement of Symmetric Dimethylarginine (SDMA)
-
Objective: To measure the pharmacodynamic effect of this compound by quantifying the levels of SDMA, a product of PRMT5 enzymatic activity, in plasma and tumor samples.
-
Methodology:
-
Sample Collection: Plasma and tumor biopsy samples are collected from patients at baseline and at various time points during treatment.
-
Sample Preparation: Proteins in the plasma are precipitated, and the supernatant is collected. Tumor tissues are homogenized and proteins extracted.
-
Quantification: SDMA levels are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.[10] This involves the separation of SDMA from other analytes by liquid chromatography followed by detection and quantification using a mass spectrometer. Alternatively, a high-throughput automated immunoassay can be used.[11]
-
Data Analysis: Changes in SDMA levels from baseline are calculated to assess the degree of PRMT5 inhibition.
-
Efficacy Assessment: Tumor Response Evaluation
-
Objective: To assess the anti-tumor activity of this compound.
-
Methodology:
-
Imaging: Tumor assessments are performed using imaging techniques such as computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and at regular intervals during the study.
-
Response Criteria: Tumor responses are evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 for solid tumors. For hematological malignancies, response is assessed using standard criteria such as the International Working Group (IWG) criteria for MDS and AML.
-
Response Categories: Responses are categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD). The Overall Response Rate (ORR) is the sum of CR and PR.
-
Safety Assessment
-
Objective: To monitor and evaluate the safety and tolerability of this compound.
-
Methodology:
-
Adverse Event Monitoring: All adverse events (AEs) are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Tests: Regular monitoring of hematology and blood chemistry parameters.
-
Physical Examinations: Regular physical examinations and monitoring of vital signs.
-
Visualizations
PRMT5 Signaling Pathway
Caption: The PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Assessment
Caption: A simplified workflow for assessing the efficacy of this compound in clinical trials.
Conclusion
This compound has demonstrated modest but encouraging clinical activity in certain cancer subtypes, particularly in adenoid cystic carcinoma and non-Hodgkin lymphoma. The efficacy in myeloid neoplasms appears to be linked to the presence of spliceosome mutations, highlighting a potential biomarker for patient selection. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy. The methodologies described provide a framework for the continued evaluation of this and other PRMT5 inhibitors in oncology.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. onclive.com [onclive.com]
- 6. Phase Ib and dose-expansion study of this compound, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the Early Detection of Chronic Kidney Disease in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Head-to-Head Preclinical Showdown: Comparing the Emerging Class of PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of PRMT5 inhibitors presents a promising frontier in oncology. This guide offers an objective, data-driven comparison of leading preclinical candidates, dissecting their performance in key experimental models and elucidating the methodologies behind these findings.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in various cancers due to its pivotal role in cellular processes such as RNA splicing, DNA damage repair, and cell cycle progression. Its inhibition offers a novel strategy to combat malignancies, particularly those with specific genetic vulnerabilities like MTAP deletion. This guide provides a comprehensive head-to-head comparison of several PRMT5 inhibitors in preclinical development, with a focus on their mechanisms of action, in vitro potency and selectivity, and in vivo anti-tumor efficacy.
Mechanism of Action: A Tale of Two Strategies
PRMT5 inhibitors primarily fall into two categories based on their mechanism of action: MTA-cooperative inhibitors and SAM-competitive inhibitors.
-
MTA-Cooperative Inhibitors: This newer class of inhibitors, including MRTX1719 , TNG908 , and TNG462 , leverages the concept of synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deleted tumors accumulate high levels of methylthioadenosine (MTA), which weakly inhibits PRMT5. MTA-cooperative inhibitors bind to the PRMT5-MTA complex, stabilizing this inhibited state and leading to potent and selective killing of cancer cells with MTAP deletion while sparing normal tissues.
-
SAM-Competitive Inhibitors: These inhibitors, such as JNJ-64619178 and GSK3326595 , compete with the endogenous S-adenosylmethionine (SAM) cofactor for binding to the PRMT5 active site. This non-selective approach inhibits PRMT5 activity in both cancerous and healthy cells.
In Vitro Performance: Potency and Selectivity
The in vitro activity of PRMT5 inhibitors is a critical determinant of their therapeutic potential. Key metrics include the half-maximal inhibitory concentration (IC50) for enzymatic activity and cell viability, and the selectivity for cancer cells with specific genetic markers, such as MTAP deletion.
| Inhibitor | Mechanism of Action | Cell Line | Parameter | IC50/GI50 Value | Selectivity (MTAP-del vs WT) | Reference |
| MRTX1719 | MTA-Cooperative | HCT116 (isogenic pair) | SDMA Inhibition | 8 nM (MTAP-del) | >70-fold | [1][2][3] |
| HCT116 (isogenic pair) | SDMA Inhibition | 653 nM (MTAP WT) | [3] | |||
| HCT116 (isogenic pair) | Cell Viability | 12 nM (MTAP-del) | >70-fold | [1][2][3] | ||
| HCT116 (isogenic pair) | Cell Viability | 890 nM (MTAP WT) | [1][3] | |||
| TNG908 | MTA-Cooperative | Cancer cell lines | Cell Viability | - | 15-fold | [4][5][6][7] |
| TNG462 | MTA-Cooperative | HAP1 (isogenic pair) | SDMA Inhibition | 800 pM (MTAP-null) | 45-fold | [8] |
| HAP1 (isogenic pair) | Cell Viability (GI50) | 4 nM (MTAP-null) | 45-fold | [8] | ||
| JNJ-64619178 | SAM-Competitive | Various cancer cell lines | Antiproliferative activity | Potent in subsets | Not applicable | [9][10][11] |
| This compound | SAM-Competitive | Various cancer cell lines | Antiproliferative activity | Potent in subsets | Not applicable | [12] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted in immunocompromised mice, are the standard for evaluating efficacy.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| MRTX1719 | HCT116 (isogenic pair) | 50 & 100 mg/kg, QD | Significant in MTAP-del; No effect in MTAP WT | Demonstrated selective anti-tumor activity. Outperformed non-selective inhibitors in the same model. | [1] |
| JNJ-64619178 | HCT116 (isogenic pair) | - | Similar in both MTAP-del and WT | Showed non-selective anti-tumor activity. | [1] |
| This compound | HCT116 (isogenic pair) | - | Similar in both MTAP-del and WT | Showed non-selective anti-tumor activity. | [1] |
| Z-138 (lymphoma) | 100 mg/kg, BID | 106.05% | Potent anti-tumor activity in a lymphoma model. | [12] | |
| TNG908 | Multiple MTAP-del models (GBM, NSCLC, etc.) | Oral administration | Dose-dependent, including regressions and complete responses | Strong, selective anti-tumor activity across various MTAP-deleted tumor types. Brain penetrant. | [4][5][6][7][13] |
| TNG462 | Multiple MTAP-null models | Oral administration | Durable tumor regressions and complete responses in ~55% of models | Highly potent and selective in vivo efficacy. | [14][15][16][17] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to generate the above data, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. file.glpbio.com [file.glpbio.com]
- 4. tangotx.com [tangotx.com]
- 5. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tangotx.com [tangotx.com]
- 14. tangotx.com [tangotx.com]
- 15. researchgate.net [researchgate.net]
- 16. TNG-462, a novel MTA-cooperative PRMT5 inhibitor for cancer treatment | BioWorld [bioworld.com]
- 17. New Brain-Penetrant Cancer Drug Data Shows Promise in MTAP-Deleted Tumors | TNGX Stock News [stocktitan.net]
Discontinuation of GSK3326595 Clinical Trials: A Comparative Analysis of PRMT5 Inhibitors
The clinical development of GSK3326595, a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), was discontinued despite showing some signs of clinical activity. This guide provides a comprehensive analysis of the reasons behind the termination of this compound clinical trials, alongside a comparative look at other PRMT5 inhibitors in development. The information is intended for researchers, scientists, and drug development professionals to understand the landscape of PRMT5 inhibition in oncology.
Reasons for Discontinuation of this compound
The discontinuation of the clinical trial program for this compound was not attributed to overwhelming safety concerns but rather to strategic portfolio prioritization by GlaxoSmithKline (GSK).
The phase 1/2 study, known as Study 208809 (NCT03614728), evaluating this compound in patients with myeloid malignancies, was terminated in February 2022. According to GSK, this decision was due to "prioritization within the synthetic lethal portfolio" following the company's fourth-quarter earnings release. At the time of termination, the trial had enrolled approximately 10% of its target.
Similarly, the phase 1 METEOR-1 trial (NCT02783300) in patients with advanced solid tumors and non-Hodgkin lymphoma (NHL) showed modest efficacy and a manageable safety profile. Despite some observed clinical responses, the overall results likely did not meet the threshold for further development in a competitive oncology landscape.
Comparative Analysis of PRMT5 Inhibitors
Several other pharmaceutical companies are developing PRMT5 inhibitors, each with unique properties and in various stages of clinical investigation. This section compares this compound with other notable PRMT5 inhibitors.
Quantitative Data Summary
The following table summarizes the key clinical trial data for this compound and selected alternative PRMT5 inhibitors.
| Compound | Developer | Trial Identifier | Patient Population | Key Efficacy Results | Key Safety Findings | Development Status |
| This compound | GlaxoSmithKline | METEOR-1 (NCT02783300) | Advanced Solid Tumors & NHL | ORR: 10% in NHL (2 CRs); 3 PRs in solid tumors (2 in ACC, 1 in ER+ breast cancer).[1] | Most common TRAEs: fatigue, anemia, nausea.[1] Grade 3 TRAEs: 46%; Grade 4 TEAEs: 7%. | Discontinued |
| This compound | GlaxoSmithKline | Study 208809 (NCT03614728) | Myeloid Malignancies | Limited clinical activity in heavily pretreated patients.[2][3] | Consistent with other PRMT5 inhibitors.[2][3] | Discontinued |
| JNJ-64619178 | Janssen | NCT03573310 | Advanced Solid Tumors, NHL, Lower-Risk MDS | ORR: 5.6% overall; 11.5% in ACC. | DLT: Thrombocytopenia. | Ongoing |
| PF-06939999 | Pfizer | NCT03854227 | Advanced/Metastatic Solid Tumors | 2 PRs (1 HNSCC, 1 NSCLC). | DLTs: thrombocytopenia, anemia, neutropenia. | Discontinued (Strategic) |
| PRT811 | Prelude Therapeutics | NCT04089449 | Advanced Solid Tumors, CNS Lymphoma, High-Grade Glioma | Displayed clinical activity in glioma and metastatic uveal melanoma. | Acceptable safety profile. Any-grade TEAEs: 98.4%; Grade ≥3 TEAEs: 52.5%. | Ongoing |
| AMG 193 | Amgen | NCT05094336 | MTAP-null Advanced/Metastatic Solid Tumors | First-in-human trial, data not yet mature. | DLTs, TEAEs, SAEs are primary endpoints. | Ongoing |
ACC: Adenoid Cystic Carcinoma; CR: Complete Response; DLT: Dose-Limiting Toxicity; ER+: Estrogen Receptor Positive; HNSCC: Head and Neck Squamous Cell Carcinoma; MDS: Myelodysplastic Syndromes; NHL: Non-Hodgkin Lymphoma; NSCLC: Non-Small Cell Lung Cancer; ORR: Overall Response Rate; PR: Partial Response; SAE: Serious Adverse Event; TEAE: Treatment-Emergent Adverse Event; TRAE: Treatment-Related Adverse Event.
Experimental Protocols
Below are the generalized methodologies for the key clinical trials cited. For detailed protocols, referring to the specific clinical trial registry is recommended.
This compound (METEOR-1; NCT02783300)
-
Study Design: A phase 1, open-label, first-in-human, dose-escalation and expansion study.[1]
-
Patient Population: Adult patients with advanced metastatic solid tumors or non-Hodgkin lymphoma who had relapsed/refractory disease or no standard of care.[1]
-
Intervention: this compound administered orally.
-
Primary Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics, and to determine the recommended phase 2 dose (RP2D).[4]
-
Secondary Objectives: To evaluate the preliminary clinical activity.[5]
This compound (Study 208809; NCT03614728)
-
Study Design: A phase 1/2, open-label, multicenter study.[6]
-
Patient Population: Adult patients with relapsed/refractory myelodysplastic syndrome (MDS), chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML) that evolved from MDS.[7]
-
Intervention: this compound monotherapy.[7]
-
Primary Objectives: To assess safety, tolerability, and clinical activity (Clinical Benefit Rate).[7]
JNJ-64619178 (NCT03573310)
-
Study Design: A phase 1, open-label, multicenter, dose-escalation and expansion study.[8]
-
Patient Population: Adult patients with relapsed/refractory B-cell NHL or advanced solid tumors.
-
Intervention: JNJ-64619178 administered orally.[3]
-
Primary Objectives: To identify the maximum tolerated dose (MTD) and/or RP2D(s).[3]
Visualizations
PRMT5 Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of PRMT5 in cellular processes and how its inhibition by drugs like this compound is intended to exert anti-tumor effects. PRMT5 symmetrically dimethylates arginine residues on various histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, and DNA damage repair.[9]
Caption: PRMT5 signaling and the mechanism of this compound action.
General Clinical Trial Workflow
The following diagram outlines a typical workflow for the phase 1 clinical trials of the PRMT5 inhibitors discussed.
Caption: Generalized workflow for Phase 1 PRMT5 inhibitor trials.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of PRT811 in Participants With Advanced Solid Tumors, CNS Lymphoma and Gliomas | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Navigating the Safe Disposal of GSK3326595: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective PRMT5 inhibitor, GSK3326595, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and responsible research environment. While this document offers procedural guidance, it is imperative to always consult the official Safety Data Sheet (SDS) provided by the supplier for specific disposal instructions and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound is a potent bioactive compound and should be handled with care.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work with the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of contact with eyes or skin, rinse immediately with copious amounts of water.[1]
Proper Disposal Procedures for this compound
The following step-by-step procedures are based on general best practices for the disposal of chemical waste. These should be adapted to comply with the specific guidelines outlined in the product's SDS and institutional protocols.
Step 1: Waste Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and contaminated solvents (e.g., DMSO solutions), must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1] The label should include the chemical name, concentration, and any solvents used.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of in a designated hazardous waste container for solid chemical waste.
Step 2: Waste Storage
-
Store all this compound waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 3: Final Disposal
-
Arrange for the pickup and disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash. This compound's effects on aquatic life and the environment are not fully known, and improper disposal can lead to contamination.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Lines/System | Reference |
| IC₅₀ (PRMT5/MEP50) | 5.9 - 19.7 nM | Biochemical assay with various peptide substrates (histone H4, H2A, SmD3, FUBP1, HNRNPH1) | [1][2] |
| Cellular Concentration for Effect | 200 nM | Induces alternative splicing of MDM4 and increases p53 and p21 protein levels in Z-138, MCF-7, JM1, and DOHH-2 cells. | [1][2] |
| In Vivo Dosage | 25, 50, and 100 mg/kg twice per day | Reduces tumor growth in a Z-138 mouse xenograft model. | [1][2] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a general methodology for assessing the effect of this compound on the viability of cancer cell lines.
1. Cell Culture:
- Culture mantle cell lymphoma (MCL) cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Compound Preparation:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1]
- Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.
3. Cell Seeding:
- Seed MCL cells into 96-well plates at a predetermined density.
4. Treatment:
- Treat the cells with a two-fold serial dilution of this compound for 6 days.[3]
- Include a vehicle control (DMSO-treated cells) and a positive control for cell death if available.
5. Viability Assessment:
- After the treatment period, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[3]
- Measure luminescence according to the manufacturer's instructions using a plate reader.
6. Data Analysis:
- Normalize the viability data to the vehicle control.
- Plot the dose-response curve and calculate the IC₅₀ value using appropriate software.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits PRMT5, leading to altered MDM4 splicing and p53 activation.
Caption: A typical workflow for evaluating the in vitro efficacy of this compound.
References
Essential Safety and Logistical Guidance for Handling GSK3326595
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of GSK3326595, a potent protein arginine methyltransferase 5 (PRMT5) inhibitor.
This compound is an orally available, selective small molecule inhibitor of PRMT5 with potential antineoplastic activities.[][2] As an investigational compound with high potency, stringent adherence to safety protocols is imperative to minimize exposure risk to laboratory personnel.[3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a research setting.
Compound Characteristics
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Chemical Name | 6-[(1-acetyl-4-piperidinyl)amino]-N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-4-pyrimidinecarboxamide | [5][6] |
| Molecular Formula | C₂₄H₃₂N₆O₃ | [5][6] |
| Molecular Weight | 452.6 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in DMSO | [5][6] |
| Storage | -20°C | [6] |
| Stability | ≥4 years at -20°C | [6] |
Hazard Identification and Risk Assessment
This compound should be treated as a hazardous substance.[6] Due to its potent biological activity as a PRMT5 inhibitor, inhalation, ingestion, or skin/eye contact may cause adverse health effects.[6] As with many investigational drugs, comprehensive toxicity data may be limited, and the compound should be handled as if it were a potent toxin.[4]
A thorough risk assessment should be conducted prior to any handling activities. This assessment should consider the quantity of the compound being used, the procedures being performed, and the potential for aerosol generation.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for minimizing exposure.
For handling powdered this compound, especially during weighing and initial solubilization, the use of a containment system is strongly recommended.
| Control Level | Description |
| Primary Containment | A certified chemical fume hood is the minimum requirement. For highly potent compounds like this compound, a containment ventilated enclosure (CVE), also known as a powder containment hood or balance enclosure, is highly recommended to minimize the risk of inhaling airborne particles. For larger quantities or frequent handling, a glovebox or flexible isolator provides the highest level of protection.[3][7] |
| Secondary Containment | Work should be conducted in a designated area within the laboratory, with restricted access. The work surface should be covered with absorbent, disposable bench paper. |
The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Item | Specifications | Rationale |
| Gloves | Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from splashes and airborne particles.[8] |
| Lab Coat | A disposable, back-closing gown made of a low-linting material.[8] | Protects personal clothing and skin from contamination. |
| Respiratory Protection | For weighing and handling the solid compound outside of a containment system, a NIOSH-approved respirator (e.g., N95 or higher) is required.[8] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[3][9] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within a certified chemical fume hood or other containment device by covering the surface with disposable bench paper.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, vortex mixer, and appropriate vials for the stock solution and aliquots.
-
-
Weighing the Compound:
-
Tare the analytical balance with a piece of weigh paper inside.
-
Carefully weigh the desired amount of this compound solid onto the weigh paper. For a 1 ml 10 mM stock solution, 4.526 mg is required.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder into an appropriate vial.
-
Add the calculated volume of DMSO to the vial. For a 10 mM solution with 4.526 mg of compound, add 1 ml of DMSO.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
-
Aliquoting and Storage:
-
Once the stock solution is fully dissolved, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquot vials with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution and aliquots at -20°C, protected from light.
-
Disposal Plan
All waste generated during the handling of this compound must be considered hazardous.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, weigh paper, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these guidelines, researchers can safely handle this compound while minimizing the risk of exposure and ensuring the integrity of their experiments. Building a strong foundation of safety and trust is paramount when working with potent investigational compounds.
References
- 2. glpbio.com [glpbio.com]
- 3. aiha.org [aiha.org]
- 4. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 3m.com [3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
